De-N-methylpamamycin-593B
Description
This compound has been reported in Streptomyces alboniger with data available.
structure in first source
Properties
Molecular Formula |
C34H59NO7 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(1R,2R,5S,7S,10R,11S,14R,16S)-2-ethyl-11-methyl-14-[(1R)-1-[(2R,5S)-5-[(2R)-2-(methylamino)pentyl]oxolan-2-yl]ethyl]-5-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C34H59NO7/c1-7-10-23(35-6)18-25-12-15-29(38-25)21(4)32-20-27-14-17-31(40-27)28(9-3)34(37)41-24(11-8-2)19-26-13-16-30(39-26)22(5)33(36)42-32/h21-32,35H,7-20H2,1-6H3/t21-,22+,23-,24+,25+,26+,27+,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
GWAGFXWDWGTKCD-MTQGVLOASA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)CC)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)NC)C |
Canonical SMILES |
CCCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)O1)CC)C(C)C4CCC(O4)CC(CCC)NC)C |
Synonyms |
De-N-methylpamamycin 593B De-N-methylpamamycin-593 B De-N-methylpamamycin-593B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling De-N-methylpamamycin-593B: A Technical Guide to its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, origin, and core characteristics of De-N-methylpamamycin-593B, a notable member of the pamamycin family of macrodiolide polyketides. This document provides a comprehensive overview of its producing organism, biosynthetic pathway, and biological activity, supported by detailed experimental methodologies and data presented for scientific scrutiny and application.
Discovery and Origin
De-N-methylpamamycin-593A and B were first isolated from the culture broth of the Gram-positive bacterium Streptomyces alboniger, a soil-dwelling actinomycete known for its prolific production of diverse secondary metabolites. The discovery was the result of meticulous screening for novel pamamycin analogues, a class of compounds recognized for their unique 16-membered macrodiolide ring structure and significant biological activities. The designation "593" corresponds to the molecular weight of these de-N-methylated congeners, while "A" and "B" denote two distinct isomers.
Producing Organism: Streptomyces alboniger
Physicochemical Properties and Structure
This compound shares the core structural features of the pamamycin family, characterized by a macrodiolide lactone ring. Its chemical formula is C34H59NO7, with a molecular weight of 593.83 g/mol . The "de-N-methyl" prefix indicates the absence of a methyl group on the nitrogen atom, a common feature in other pamamycin analogues like pamamycin-607.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C34H59NO7 |
| Molecular Weight | 593.83 g/mol |
| Class | Polyketide, Macrodiolide |
| Solubility | Soluble in methanol, ethyl acetate, and other organic solvents |
| Appearance | White amorphous powder |
The precise stereochemistry and isomeric relationship between De-N-methylpamamycin-593A and B are defined by the spatial arrangement of substituents on the macrodiolide ring. While detailed structural elucidation data for the "B" isomer is not extensively published, the general structure is understood to be a diastereomer of the "A" isomer.
Experimental Protocols
The following sections detail the generalized experimental procedures for the fermentation of Streptomyces alboniger, and the subsequent isolation and characterization of pamamycin analogues, including this compound. These protocols are based on established methods for pamamycin discovery.
Fermentation of Streptomyces alboniger
A seed culture of Streptomyces alboniger is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) and incubating for 2-3 days at 28-30°C with shaking. The seed culture is then used to inoculate a larger production culture containing a nutrient-rich medium designed to promote secondary metabolite production. The production culture is incubated for 5-7 days under similar conditions.
Isolation and Purification
The culture broth is harvested and separated into mycelium and supernatant by centrifugation or filtration. The pamamycin compounds, being lipophilic, are primarily located in the mycelial cake.
-
Extraction: The mycelium is extracted with an organic solvent such as acetone or methanol. The solvent is then evaporated under reduced pressure.
-
Solvent Partitioning: The resulting crude extract is partitioned between ethyl acetate and water. The ethyl acetate layer, containing the pamamycins, is collected and concentrated.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual pamamycin analogues. This typically involves:
-
Silica Gel Column Chromatography: Using a gradient of hexane and ethyl acetate to perform an initial fractionation.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): Employing a C18 column with a methanol-water or acetonitrile-water gradient to separate the different pamamycin homologues based on their polarity.
-
Structure Elucidation
The purified this compound is subjected to various spectroscopic analyses to determine its chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.
Biosynthesis of this compound
Pamamycins are polyketides, synthesized by a Type I polyketide synthase (PKS) enzymatic complex. The biosynthesis involves the sequential condensation of small carboxylic acid units. The starter unit for the pamamycin backbone is typically succinyl-CoA, followed by the incorporation of extender units such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.
The de-N-methylated nature of this compound suggests a variation in the final tailoring steps of the biosynthetic pathway. This could be due to the absence of a specific N-methyltransferase activity or the action of a demethylase enzyme on a methylated precursor. The molecular weight of 593 indicates a specific combination of starter and extender units that assemble the polyketide chain.
Biological Activity
This compound, along with its isomer, exhibits notable biological activities, a hallmark of the pamamycin family. A key reported activity is the induction of aerial mycelium formation in Streptomyces species. This morphogenetic effect is a valuable tool in studying bacterial development.
Furthermore, pamamycins are known for their antimicrobial properties. While specific data for the "B" isomer is limited, the pamamycin class generally shows activity against Gram-positive bacteria.
Table 2: Biological Activity Profile of De-N-methylpamamycin Analogues
| Compound | Activity | Organism | Potency |
| De-N-methylpamamycin-593A | Aerial Mycelium Induction | Streptomyces alboniger | Active |
| Pamamycin Family (General) | Antibacterial | Gram-positive bacteria | Varies |
Experimental Workflow and Logical Relationships
The discovery and characterization of this compound follows a logical and systematic workflow common in natural product chemistry.
Conclusion
This compound represents an intriguing variation within the pamamycin family of natural products. Its discovery from Streptomyces alboniger underscores the vast chemical diversity present in actinomycetes. Further research into its specific biological activities and the subtle nuances of its biosynthesis will undoubtedly contribute to the broader understanding of polyketide chemistry and may unveil new avenues for drug development. This technical guide provides a foundational resource for researchers aiming to explore the potential of this compound and related compounds.
The Unmethylated Pathway: A Technical Guide to the Biosynthesis of De-N-methylpamamycin-593B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the biosynthetic pathway of De-N-methylpamamycin-593B, a naturally occurring macrodiolide of the pamamycin family. Pamamycins, produced by various Streptomyces species, notably Streptomyces alboniger, are known for their diverse biological activities, including antibacterial and aerial mycelium-inducing properties.[1] this compound represents a key analogue in this family, offering insights into the enzymatic machinery and regulatory mechanisms governing pamamycin biosynthesis. This document outlines the core biosynthetic steps, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the involved pathways and workflows.
The Biosynthetic Blueprint of Pamamycins
The biosynthesis of pamamycins is a complex process orchestrated by a dedicated gene cluster, referred to as the pam cluster.[1][2] This cluster encodes a suite of enzymes, primarily polyketide synthases (PKS), that assemble the characteristic macrodiolide structure from simple metabolic precursors. The pamamycin backbone is formed by the condensation of two hydroxy acid chains, a larger L-acid and a smaller S-acid.[3] The diversity within the pamamycin family, including the formation of this compound, arises from the promiscuity of the PKS enzymes in incorporating different starter and extender units.[3]
Precursor Supply and Chain Assembly
The biosynthesis initiates with succinyl-CoA as the starter unit. The growing polyketide chains are then extended by the incorporation of various extender units, primarily malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[3] The specific combination of these units dictates the final molecular weight and structure of the pamamycin homologue. For this compound, the molecular weight of 593 suggests a specific combination of these precursors leading to its formation.
The Role of the pam Gene Cluster
The pam gene cluster contains all the necessary genetic information for pamamycin biosynthesis. Key genes and their functions that have been identified include:
-
Polyketide Synthase (PKS) genes: A set of genes encoding multiple ketosynthase (KS) enzymes responsible for the iterative condensation of acyl-CoA units.[1][2]
-
pamC (Acyl-Carrier Protein): Encodes an acyl-carrier protein (ACP) that shuttles the growing polyketide chains between the various PKS domains.[1][2]
-
pamX (Aminotransferase): This gene is crucial for the introduction of an amino group onto the larger hydroxy acid intermediate.[4]
-
pamY (Methyltransferase): This enzyme is responsible for the subsequent N-methylation of the amino group.[4] The absence of this step leads to the formation of De-N-methylpamamycins.
The Divergence to this compound
The biosynthesis of this compound follows the canonical pamamycin pathway until the final tailoring steps. The key divergence is the lack of N-methylation.
The proposed biosynthetic pathway is as follows:
-
Formation of Hydroxy Acid Intermediates: The PKS machinery synthesizes the L-acid and S-acid chains from succinyl-CoA and various extender units.
-
Amination of the L-acid: The aminotransferase, PamX, attaches an amino group to the L-acid precursor. This results in the formation of a de-N-methylhydroxy acid L intermediate.
-
Macrodiolide Ring Formation: The aminated L-acid and the corresponding S-acid are condensed to form the 16-membered macrodiolide ring of De-N-methylpamamycin.
-
Omission of N-methylation: In the biosynthesis of this compound, the methyltransferase PamY does not catalyze the addition of a methyl group to the nitrogen atom. This can be due to several factors, including substrate specificity, enzyme availability, or specific regulatory controls within the cell.
The isolation of de-N-methylpamamycins from cultures of S. alboniger provides strong evidence for this proposed pathway.[1]
Quantitative Analysis of Pamamycin Production
The production of different pamamycin homologues can be influenced by genetic and environmental factors. Heterologous expression of the pam gene cluster in hosts like Streptomyces albus has enabled studies on optimizing the production of specific pamamycins. The following table summarizes the production of various pamamycin derivatives in an engineered S. albus strain.
| Pamamycin Derivative (Molecular Weight) | Relative Abundance in Engineered S. albus |
| 579 | Major |
| 593 | Major |
| 607 | Major |
| 621 | Major |
| 635 | Major |
| 649 | Minor |
| 663 | Minor |
Data synthesized from literature describing heterologous expression of the pamamycin gene cluster. The exact ratios can vary based on culture conditions and the specific engineered strain used.[3]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and analytical techniques.
Gene Knockout in Streptomyces alboniger
This protocol provides a general framework for creating gene deletions in Streptomyces to study the function of biosynthetic genes.
-
Constructing the Gene Deletion Vector:
-
Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene (e.g., pamY) from S. alboniger genomic DNA using PCR.
-
Clone the amplified flanking regions into a suitable E. coli-Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance). The two flanks should be cloned on either side of a resistance cassette (e.g., apramycin resistance gene, aac(3)IV) and an origin of transfer (oriT).
-
-
Intergeneric Conjugation:
-
Introduce the constructed gene deletion vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor strain and S. alboniger spores on a suitable agar medium (e.g., ISP4).
-
Select for exconjugants by overlaying the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces that have integrated the vector).
-
-
Screening for Double-Crossover Mutants:
-
Isolate single colonies of the exconjugants and screen for the desired double-crossover event (gene replacement) by replica plating to identify clones that are sensitive to the vector's original selection marker (if applicable) but resistant to the marker within the deletion cassette.
-
Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants using primers that bind outside the flanking regions and within the replacement cassette.
-
Heterologous Expression of the pam Gene Cluster
This protocol outlines the expression of the entire pam gene cluster in a heterologous host for production studies.
-
Cloning the pam Gene Cluster:
-
Isolate high-molecular-weight genomic DNA from S. alboniger.
-
Construct a cosmid or BAC library of the genomic DNA.
-
Screen the library using probes designed from known pam gene sequences to identify clones containing the entire gene cluster.
-
-
Host Strain and Transformation:
-
Choose a suitable heterologous host, such as Streptomyces albus J1074, known for its efficient expression of secondary metabolite gene clusters.[5]
-
Introduce the cosmid containing the pam gene cluster into the host strain via protoplast transformation or intergeneric conjugation.
-
-
Cultivation and Product Analysis:
-
Cultivate the recombinant S. albus strain in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS to identify and quantify the produced pamamycin homologues, including this compound.
-
LC-MS Quantification of Pamamycin Homologues
This protocol describes a general method for the analysis of pamamycins.
-
Sample Preparation:
-
Extract the pamamycins from the culture as described above.
-
Dry the organic extract and redissolve it in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be a linear increase from 5% to 95% B over 20-30 minutes.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan to detect the protonated molecular ions of the different pamamycin homologues (e.g., m/z 594.4 for [M+H]⁺ of this compound).
-
For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
-
Visualizing the Pathway and Workflows
The following diagrams illustrate the biosynthetic pathway and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the De-N-methylpamamycin-593B Producing Organism Streptomyces alboniger
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Streptomyces alboniger, a notable producer of the bioactive pamamycin analogue, De-N-methylpamamycin-593B. This document delves into the biosynthetic pathways, production strategies, and detailed experimental protocols relevant to the study and exploitation of this microorganism for novel drug development.
Introduction to Streptomyces alboniger and Pamamycins
Streptomyces alboniger is a Gram-positive, filamentous bacterium belonging to the actinomycetes, a group renowned for its prolific production of secondary metabolites with diverse biological activities.[1] This species is particularly known for producing pamamycins, a family of macrodiolide polyketides.[2][3] These compounds exhibit a range of biological effects, including antibacterial, antifungal, and autoregulatory properties, stimulating aerial mycelium formation in Streptomyces.[1][2]
This compound is a specific analogue within the pamamycin family, which comprises a complex mixture of derivatives with molecular weights ranging from 579 to 705 Daltons.[4] The structural diversity of pamamycins arises from variations in the alkyl substituents on the macrodiolide ring.[2]
Biosynthesis of Pamamycins
The biosynthesis of pamamycins in Streptomyces alboniger is orchestrated by a Type II polyketide synthase (PKS) gene cluster, designated as the pam BGC.[3][5] This cluster contains genes encoding for the various enzymes required for the assembly of the pamamycin scaffold.
A key feature of pamamycin biosynthesis is the utilization of succinate as a building block, which is incorporated into the polyketide chain via 3-oxoadipyl-CoA.[3] The biosynthetic pathway involves the synthesis of two hydroxy acids, a large (L) and a small (S) chain, which are subsequently condensed to form the macrodiolide ring.[6] The final structure of the pamamycin analogue is determined by the specific starter and extender units incorporated and subsequent tailoring reactions, such as amination and methylation.[6] The pam BGC includes genes encoding for aminotransferases and methyltransferases responsible for these modifications.[4][6]
Pamamycin Biosynthetic Gene Cluster (pam BGC)
The pam BGC is organized into several transcriptional units, including key operons that encode the core biosynthetic enzymes.[4] The pamA operon and the pamF operon are responsible for the assembly of the large and small hydroxy acid chains, respectively.[4] Additionally, a bicistronic operon, pamX,Y, encodes the aminotransferase and methyltransferase involved in the decoration of the large hydroxy acid chain.[4] The cluster also contains genes associated with regulation and self-resistance.[4]
Proposed Biosynthetic Pathway of Pamamycins
The biosynthesis initiates with the formation of the large and small hydroxy acids by the PKS machinery. The dimethylamino group is then introduced into the large hydroxy acid, followed by the cyclization of the two hydroxy acid precursors to form the macrodiolide ring.[6]
Production of this compound
While the native producer, S. alboniger, synthesizes a mixture of pamamycin analogues, the production titers are often low.[2] To enhance the production of specific pamamycins, heterologous expression of the pam BGC in a more genetically tractable host, such as Streptomyces albus, has been successfully employed.[2]
Quantitative Production Data
The following table summarizes the production data for various pamamycin homologues, including pamamycin 593, from a recombinant S. albus J1074/R2 strain. It is important to note that this data is from a heterologous host and may not directly reflect the production profile of the native S. alboniger. The data also represents the total pamamycin 593, not specifically the De-N-methyl form.
| Pamamycin Analogue (Molecular Weight) | Production Titer (mg/L) in S. albus J1074/R2 (Mannitol Medium) | Production Titer (mg/L) in S. albus J1074/R2 (Mannitol + Casamino Acids) |
| 579 | Present | Present |
| 593 | Present | Present |
| 607 | Dominant | Increased |
| 621 | Dominant | Increased |
| 635 | Minor | Increased |
| 649 | Minor | Increased |
| Total Pamamycins | 1.3 | 3.7 |
| Data adapted from Gläser et al., 2021.[2] |
Experimental Protocols
Fermentation of Streptomyces for Pamamycin Production
This protocol is based on the cultivation of the heterologous host S. albus for pamamycin production and can be adapted for S. alboniger.
4.1.1. Media Composition
-
SGG Medium:
-
Soybean meal: 15 g/L
-
Glycerol: 15 g/L
-
Glucose: 15 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.2 before autoclaving.
-
4.1.2. Fermentation Protocol
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of Streptomyces.
-
Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Inoculate the production medium (SGG medium) with the seed culture (5-10% v/v).
-
Incubate the production culture at 28-30°C for 4-7 days with vigorous shaking.
Extraction and Purification of Pamamycins
The following protocol details the extraction and purification of pamamycins from the fermentation broth.
4.2.1. Extraction
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
4.2.2. Purification
-
Size-Exclusion Chromatography:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Apply the dissolved extract to a size-exclusion column (e.g., Sephadex LH-20) equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions for the presence of pamamycins using an appropriate analytical method (e.g., LC-MS).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the pamamycin-containing fractions from the size-exclusion chromatography and concentrate.
-
Perform preparative HPLC using a C18 column.
-
A typical gradient elution profile is as follows:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 100% B over 30-40 minutes.
-
-
Collect fractions corresponding to the desired pamamycin analogues based on their retention times.
-
Quantification by LC-MS/MS
4.3.1. Sample Preparation
-
Dissolve the purified pamamycin fractions or crude extracts in a suitable solvent (e.g., methanol).
-
Filter the samples through a 0.22 µm syringe filter before injection.
4.3.2. LC-MS/MS Parameters (General Guidance)
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 analytical column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS fragmentation.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each pamamycin analogue.
Regulatory Networks Controlling Pamamycin Biosynthesis
The production of secondary metabolites in Streptomyces is tightly regulated by complex networks that respond to various environmental and physiological cues. While pathway-specific regulators within the pam BGC likely play a direct role, global regulators also exert significant control.
Key Global Regulators in Streptomyces
-
PhoP: A response regulator of a two-component system that senses phosphate limitation, a common trigger for secondary metabolism.[7][8]
-
AfsR: A global regulator that positively influences the production of multiple antibiotics in response to signaling molecules.[7]
-
DasR: A central regulator that links carbon source availability to the onset of secondary metabolism and morphological differentiation.[3]
These global regulators often form a complex and interconnected network, integrating various signals to control the expression of biosynthetic gene clusters, including the pam BGC.
Conclusion
Streptomyces alboniger remains a valuable source for the discovery and production of pamamycins, including the De-N-methyl-593B analogue. Understanding the intricacies of its biosynthetic machinery and the complex regulatory networks that govern its expression is crucial for the rational design of strategies to improve production titers and generate novel derivatives. The use of heterologous expression systems, coupled with detailed analytical techniques, provides a powerful platform for advancing research in this area and unlocking the full therapeutic potential of these fascinating natural products. Further research focused on elucidating the specific regulatory mechanisms within S. alboniger and optimizing fermentation conditions will be instrumental in realizing these goals.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory networks in Streptomyces - Leiden University [universiteitleiden.nl]
- 4. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the pamamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross‐talk of global nutritional regulators in the control of primary and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-talk of global nutritional regulators in the control of primary and secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation and Purification of De-N-methylpamamycin-593B
This whitepaper provides a comprehensive overview of the methodologies for the isolation and purification of De-N-methylpamamycin-593B, a macrodiolide of the pamamycin family. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Pamamycins are a series of structurally related polyketide macrodiolides produced by various Streptomyces species, notably Streptomyces alboniger. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial and antifungal properties, as well as their ability to induce aerial mycelium formation in their producing organisms. This compound is a specific analogue within this family, characterized by a molecular weight of 593 Da and the absence of a methyl group on its nitrogen atom.
Biosynthesis of Pamamycins
The biosynthesis of pamamycins proceeds through a polyketide synthase (PKS) pathway. The assembly of the carbon backbone utilizes succinyl-CoA as a starter unit and incorporates extender units such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. The diversity of the pamamycin family arises from the promiscuous incorporation of these different extender units.[1]
The biosynthetic pathway involves the initial synthesis of large and small hydroxy acids. Subsequently, a dimethylamino group is introduced into the larger hydroxy acid, followed by the formation of the macrodiolide ring.[2] Genetic and biochemical studies have successfully identified the pamamycin biosynthesis gene cluster and have enabled the heterologous expression of these genes.[3]
Fermentation and Extraction
The production of this compound is achieved through fermentation of a pamamycin-producing Streptomyces strain. While wild-type strains can be utilized, the development of recombinant microorganisms and engineered strains often leads to higher titers and altered homologue profiles.[1][4]
Experimental Protocol: Fermentation and Extraction
-
Cultivation: A suitable Streptomyces strain is cultivated in a production medium such as SGG medium at 29°C for a period of 4 days or more, with pamamycin production monitored over time using techniques like LC-MS.[4]
-
Extraction: The fermentation broth is harvested, and the metabolites are extracted from the mycelium and the supernatant. This is typically achieved using organic solvents such as ethyl acetate or methanol. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Purification
The purification of this compound from the crude extract is a multi-step process that leverages chromatographic techniques to separate the various pamamycin homologues and other metabolites.
Experimental Protocol: Multi-Step Chromatographic Purification
-
Size-Exclusion Chromatography: The crude extract is first subjected to size-exclusion chromatography to fractionate the components based on their molecular size. This step helps in removing high and low molecular weight impurities.
-
Reverse-Phase Chromatography: Fractions containing pamamycins are then pooled and subjected to reverse-phase high-performance liquid chromatography (RP-HPLC). This is the key step for separating the individual pamamycin homologues. A C18 column is typically used with a gradient elution system of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. This compound, being more polar than its N-methylated counterpart of a similar carbon skeleton, will have a slightly shorter retention time.
-
Fraction Analysis: The eluted fractions are analyzed by LC-MS to identify those containing the compound with a molecular weight of 593 Da, corresponding to this compound.
-
Final Purification: The identified fractions are pooled, concentrated, and may be subjected to a final polishing step of RP-HPLC under isocratic conditions to achieve high purity.
Characterization and Data
The purified this compound is characterized using a combination of analytical techniques to confirm its structure and purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of 593 Da and to determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the molecule, confirming the absence of the N-methyl group and determining the stereochemistry.
-
Purity Assessment: The purity of the final compound is typically assessed by analytical RP-HPLC coupled with a UV detector.
Table 1: Properties of this compound and Related Analogues
| Compound | Molecular Weight (Da) | Key Structural Feature |
| This compound | 593 | Lacks N-methyl group |
| Pamamycin-607 | 607 | Common, methylated analogue |
| Pamamycin-621 | 621 | Homologue with additional carbons |
| Pamamycin-635 | 635 | Homologue with additional carbons |
| Pamamycin-649 | 649 | Homologue with additional carbons |
| Pamamycin-663 | 663 | Heavy pamamycin derivative |
Table 2: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome for this compound |
| LC-MS | Identification and monitoring during purification | Detection of a compound with a mass corresponding to [M+H]⁺ at m/z 594 |
| HR-MS | Confirmation of elemental composition | Provides the exact mass and allows for the determination of the molecular formula |
| ¹H NMR | Determination of proton environments | Absence of a signal corresponding to an N-methyl group (typically around 2.2-2.5 ppm) |
| ¹³C NMR | Determination of carbon skeleton | Confirms the number and types of carbon atoms in the molecule |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of connectivity and final structure | Establishes the complete bonding framework of the molecule |
| Analytical RP-HPLC | Purity assessment | A single, sharp peak indicating a high degree of purity |
References
- 1. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the pamamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of De-N-methylpamamycin-593B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593B is a macrocyclic dilactone belonging to the pamamycin family of natural products, which are known for their diverse biological activities. These compounds are produced by actinomycetes, notably Streptomyces alboniger. The structural characterization of these complex molecules is crucial for understanding their structure-activity relationships and for guiding synthetic and semi-synthetic efforts in drug discovery. This technical guide provides a summary of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Note on Data Availability: Detailed, publicly accessible spectroscopic data for this compound is limited. The following sections provide a representative overview. For definitive structural confirmation, it is recommended to consult the primary literature on the isolation and characterization of pamamycin derivatives.
Chemical Structure and Properties
-
Molecular Formula: C₃₄H₅₉NO₇
-
Molecular Weight: 593.83 g/mol
-
Description: this compound is a 16-membered macrocyclic dilactone. It is a derivative of the more widely studied pamamycins, from which it differs by the absence of an N-methyl group.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
| Ion | Calculated m/z | Observed m/z | Technique |
| [M+H]⁺ | 594.4313 | Data not available | ESI-HRMS |
| [M+Na]⁺ | 616.4132 | Data not available | ESI-HRMS |
Table 1: Representative Mass Spectrometry Data for this compound. The observed m/z values would be obtained from experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables represent the expected ¹H and ¹³C NMR chemical shifts for the core structure of a pamamycin analogue. The specific shifts for this compound may vary slightly. The most notable expected difference in the ¹H NMR spectrum compared to its N-methylated counterpart would be the absence of a signal corresponding to the N-methyl protons (typically around δ 2.2-2.5 ppm).
¹H NMR Data (Representative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not publicly available for this compound |
Table 2: Representative ¹H NMR Data. A complete table would list all proton signals and their characteristics.
¹³C NMR Data (Representative)
| Position | Chemical Shift (δ, ppm) |
| Data not publicly available for this compound |
Table 3: Representative ¹³C NMR Data. A complete table would list all carbon signals.
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of pamamycin-class compounds. Specific parameters would be optimized for this compound.
Isolation and Purification
-
Fermentation: Streptomyces alboniger is cultured in a suitable production medium to induce the biosynthesis of pamamycins.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, which may include silica gel chromatography, reversed-phase chromatography (C18), and high-performance liquid chromatography (HPLC) to yield the pure this compound.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire high-resolution spectra.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY) to identify proton-proton couplings.
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which is crucial for assembling the molecular structure.
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
De-N-methylpamamycin-593B: A Technical Guide to the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
De-N-methylpamamycin-593B belongs to the pamamycin family, a group of macrodiolide polyketides produced by Streptomyces species. These compounds are notable for their dual-function activity: at low concentrations, they act as autoregulators, stimulating morphological differentiation (aerial mycelium formation) in their producing organisms, while at higher concentrations, they exhibit potent antibiotic activity against a range of Gram-positive bacteria, mycobacteria, and some fungi.
The primary mechanism of action for the pamamycin class is the disruption of cell membrane integrity and function. This guide synthesizes the current understanding of this mechanism, with a specific focus on this compound, a derivative characterized by the absence of an N-methyl group and a molecular weight of 593 g/mol . Available evidence suggests that this demethylation enhances its developmental effects while slightly attenuating its growth-inhibitory properties compared to its N-methylated analogs. This document provides an in-depth review of the molecular interactions, relevant biological pathways, quantitative activity data, and detailed experimental protocols for studying this class of compounds.
Core Mechanism of Action: Membrane Disruption and Transport Inhibition
The consensus from multiple studies is that the bactericidal and bacteriostatic effects of pamamycins stem from their interaction with the cell membrane.[1] Unlike antibiotics that target specific enzymatic pathways like protein or cell wall synthesis, pamamycins exert their effects by physically altering membrane-associated functions.[1][2]
The proposed mechanism involves the following key events:
-
Membrane Binding: Pamamycin molecules bind tightly to the bacterial cytoplasmic membrane.[1]
-
Inhibition of Transport Processes: This binding leads to a potent and selective inhibition of specific transport systems. The uptake of essential precursors for nucleic acid synthesis, including nucleosides (uridine, thymidine), purine/pyrimidine bases, and inorganic phosphate (Pi), is significantly inhibited at sub-lethal concentrations.[1][2] This action is considered a primary driver of the bacteriostatic effect.
-
Selective Activity: The inhibitory action is highly selective. Under the same conditions, pamamycin does not affect the transport of amino acids, glucose, or certain ions like Mn2+, nor does it directly inhibit protein or cell wall synthesis.[1][2]
-
Membrane Permeabilization: At higher, bactericidal concentrations, the accumulation of pamamycin in the membrane leads to a loss of integrity. This is evidenced by the significant release of UV-absorbing materials (indicative of leakage of nucleotides and other cytoplasmic components) from the cell.[1]
This compound is presumed to follow this same fundamental mechanism. Research on de-N-methylated pamamycin derivatives indicates that the core pharmacophore responsible for membrane interaction is conserved, though the potency of its effects is modulated by the N-methylation status.[3]
Signaling and Developmental Effects in Streptomyces
In addition to their antibiotic properties, pamamycins function as autoregulators in Streptomyces. At very low concentrations, they stimulate the formation of aerial mycelia, the reproductive structures of these bacteria.[4][5] Pamamycin-607 has been described as a novel anion-transfer antibiotic, a property which may be linked to its developmental effects by altering intracellular ion balance or signaling.[6] De-N-methylpamamycins have been shown to possess stronger aerial mycelium-inducing activity than their N-methylated counterparts, suggesting this derivative is particularly potent in its signaling function.[3]
Quantitative and Comparative Activity Data
While specific IC50 values for this compound are not publicly available, data from studies on the pamamycin class provide a framework for understanding its potency. The key finding is the differential activity of de-N-methylated versus N-methylated forms.[3]
| Compound Class/Homolog | Organism | Activity Type | Concentration / Result | Reference |
| Pamamycin (General) | Staphylococcus aureus | Bacteriostatic | 0.1 - 0.3 U/mL | [1][2] |
| Staphylococcus aureus | Bactericidal | ≥ 0.5 U/mL | [1][2] | |
| Pamamycin-607 | Streptomyces alboniger | Aerial Mycelium Induction | 0.1 µ g/disc | [6] |
| Streptomyces alboniger | Growth Inhibition | 10 µ g/disc | [6] | |
| De-N-methylpamamycins | Streptomyces alboniger | Aerial Mycelium Induction | Stronger than N-methylated pamamycins | [3] |
| Streptomyces alboniger | Growth Inhibition | Weaker than N-methylated pamamycins | [3] |
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the mechanism of action of pamamycins.
Protocol: Nucleoside/Phosphate Uptake Inhibition Assay
This protocol outlines a method to measure the inhibition of radiolabeled nucleoside or phosphate uptake in a bacterial strain like Staphylococcus aureus.
-
Preparation of Bacterial Culture:
-
Inoculate a suitable broth (e.g., Brain Heart Infusion) with S. aureus and grow overnight at 37°C with shaking.
-
Subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (e.g., OD600 of 0.6-0.8).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with a pre-chilled, nutrient-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the final pellet in the same buffer to a standardized cell density.
-
-
Uptake Assay:
-
Prepare reaction tubes in an ice bath. To each tube, add a defined volume of the cell suspension.
-
Add this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations. Include a solvent-only control.
-
Pre-incubate the tubes at 37°C for 10 minutes to allow the compound to interact with the cells.
-
Initiate the uptake reaction by adding a small volume of radiolabeled substrate (e.g., [³H]uridine, [³H]thymidine, or [³²P]orthophosphate) to a final concentration in the low micromolar range.
-
At specific time points (e.g., 15, 30, 60, 120 seconds), withdraw a fixed volume (e.g., 100 µL) from each reaction tube.
-
Immediately terminate the uptake by vacuum filtration through a glass fiber filter (e.g., GF/C type).
-
Wash the filter rapidly twice with an excess of ice-cold buffer to remove unincorporated radiolabel.
-
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of uptake (e.g., in pmol/min/mg of total protein).
-
Plot the uptake rate against the concentration of this compound to determine the IC50 value.
-
Protocol: Streptomyces Aerial Mycelium Formation Bioassay
This protocol describes a disc diffusion assay to assess the ability of this compound to induce aerial mycelium formation in a bald (non-differentiating) mutant of a Streptomyces species, such as S. alboniger.
-
Preparation of Plates and Strains:
-
Use a suitable solid medium that supports growth but not aerial mycelium formation for the bald mutant strain (e.g., mannitol-soya flour agar).
-
Prepare a spore suspension or mycelial fragment suspension of the Streptomyces bald mutant strain in sterile water.
-
Evenly spread a lawn of the bacterial suspension onto the surface of the agar plates.
-
-
Compound Application:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., methanol).
-
Aseptically place sterile paper discs (6 mm diameter) onto the center of the inoculated agar plates.
-
Pipette a small, fixed volume (e.g., 10 µL) of each compound dilution onto a corresponding paper disc. Include a solvent-only control disc.
-
-
Incubation and Observation:
-
Allow the solvent to evaporate completely in a laminar flow hood.
-
Incubate the plates at the optimal growth temperature for the Streptomyces strain (e.g., 30°C).
-
Observe the plates daily for 3-7 days.
-
-
Analysis:
-
Positive activity is indicated by the formation of a white, fuzzy zone of aerial mycelium around the paper disc.
-
The minimum effective concentration (MEC) is the lowest concentration of the compound that induces a visible zone of differentiation.
-
At higher concentrations, a clear zone of growth inhibition (a typical antibiotic halo) may appear around the disc. Measure the diameter of both the induction and inhibition zones.
-
Conclusion and Future Directions
This compound is a member of the pamamycin family of macrolide antibiotics whose primary mechanism of action is the disruption of bacterial cell membrane functions. It selectively inhibits the transport of nucleic acid precursors, leading to bacteriostasis, and causes membrane leakage at higher concentrations, resulting in cell death. The de-N-methyl modification appears to enhance its activity as a developmental signaling molecule in Streptomyces while potentially reducing its growth inhibitory potency.
Future research should focus on obtaining precise quantitative data (IC50, MIC) for this compound against a panel of clinically relevant Gram-positive bacteria. Elucidating the specific membrane protein targets, if any, could provide deeper insight into its selectivity. Furthermore, exploring the downstream effects of its anion-transfer capabilities may clarify its potent role in inducing morphological differentiation in its native producers, opening avenues for its use as a tool in microbial development research.
References
- 1. Method for determining the temporal response of microbial phosphate transport affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of De-N-methylpamamycin-593B in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
De-N-methylpamamycin-593B is a naturally occurring macrodiolide produced by Streptomyces alboniger. As a member of the pamamycin family, it plays a significant role in the complex life cycle of these filamentous bacteria, acting as an autoregulator that influences morphological differentiation and secondary metabolism. This technical guide provides a comprehensive overview of the biological role of this compound, with a focus on its impact on Streptomyces. It includes available data on its bioactivity, proposed biosynthetic context, and a discussion of the potential signaling pathways it may influence. Detailed experimental methodologies are provided to facilitate further research into this intriguing molecule.
Introduction
Streptomyces are renowned for their complex developmental cycle, which includes the formation of aerial mycelia and spores, and for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The regulation of these processes is tightly controlled by a variety of signaling molecules, among which are the pamamycins. These macrodiolides are known to function as autoregulators, influencing the producing organism's own development and chemical output.
This compound is a specific analogue within the diverse pamamycin family. Structurally, it is a precursor or a shunt product of the more widely studied N-methylated pamamycins. Emerging evidence suggests that the N-methylation status of pamamycins significantly modulates their biological activity, with de-N-methylated forms exhibiting distinct functional characteristics. Understanding the specific role of this compound is crucial for a complete picture of chemical signaling in Streptomyces and may offer new avenues for the discovery and development of novel therapeutic agents.
Biosynthesis and Chemical Structure
The biosynthesis of the pamamycin scaffold is a complex process involving a unique polyketide synthase (PKS) system that utilizes succinyl-CoA as a starter unit and various acyl-CoA derivatives as extender units, leading to a variety of pamamycin analogues.[1] this compound is an intermediate or a derivative in the broader pamamycin biosynthetic pathway. The final step in the formation of the corresponding N-methylated pamamycin involves an N-methylation reaction. The isolation of de-N-methylpamamycins from cultures of S. alboniger supports the hypothesis that N-demethylation is a naturally occurring process.[2]
The pamamycin biosynthetic gene cluster contains genes encoding the PKS machinery, as well as tailoring enzymes responsible for modifications such as methylation. The study of blocked mutants of S. alboniger has been instrumental in elucidating the biosynthetic sequence, revealing the step-wise assembly of the macrodiolide ring from two hydroxy acid precursors.[1]
Biological Activity of this compound
The primary biological role of this compound in Streptomyces is as a signaling molecule that modulates morphological differentiation and secondary metabolism.
Induction of Aerial Mycelium
A key function of pamamycins is the induction of aerial mycelium formation, a critical step in the Streptomyces life cycle leading to sporulation. De-N-methylated pamamycins, including by inference this compound, have been shown to possess stronger aerial mycelium-inducing activity compared to their N-methylated counterparts.[2] This suggests that the N-demethylated form is a more potent signal for initiating this developmental transition.
Growth Inhibition and Antibiotic Activity
In contrast to their enhanced morphogenetic effects, de-N-methylpamamycins exhibit weaker growth-inhibitory activity against Streptomyces itself and other bacteria.[2] This inverse relationship between aerial mycelium induction and growth inhibition highlights a sophisticated regulatory mechanism where the molecule's function shifts from a developmental signal at low concentrations to a growth inhibitor at higher concentrations. Pamamycins, as a class, are active against Gram-positive bacteria, mycobacteria, and some fungi.[3][4]
Modulation of Secondary Metabolism
Pamamycins can also influence the production of other secondary metabolites in Streptomyces. For instance, pamamycin-607 has been shown to stimulate the production of puromycin, streptomycin, and virginiamycin M1 in different Streptomyces species.[5] While specific data for this compound is not yet available, it is plausible that it also participates in this complex regulatory network, influencing the chemical profile of the producing organism. The regulation of secondary metabolism in Streptomyces is a complex cascade involving global and pathway-specific regulators, and molecules like pamamycins act as key signals in this network.[6][7]
Quantitative Data
Quantitative data for the specific biological activities of this compound is limited in the current literature. The following table summarizes the qualitative comparisons that have been reported for de-N-methylpamamycins in general.
| Biological Activity | De-N-methylpamamycins (general) | N-methylated Pamamycins (general) | Reference |
| Aerial Mycelium Induction | Stronger | Weaker | [2] |
| Growth Inhibition | Weaker | Stronger | [2] |
Proposed Signaling Pathway
The precise signaling pathway through which this compound exerts its effects is not yet fully elucidated. However, studies on pamamycins and other autoregulators in Streptomyces provide a framework for a proposed mechanism.
It is hypothesized that pamamycins may function by influencing intracellular calcium ion concentrations.[8] Calcium signaling is known to be involved in the differentiation processes of Streptomyces. Pamamycins, by acting as ionophores or by otherwise modulating calcium channels, could trigger a downstream signaling cascade that ultimately leads to the activation of genes responsible for aerial mycelium formation and the regulation of secondary metabolite gene clusters.
The following diagram illustrates a hypothetical signaling pathway for this compound in Streptomyces.
Caption: Hypothetical signaling pathway of this compound in Streptomyces.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Isolation and Purification of this compound
This protocol describes a general method for the extraction and purification of pamamycin analogues from Streptomyces alboniger culture.
Caption: General workflow for the purification of this compound.
-
Cultivation: Inoculate Streptomyces alboniger in a suitable liquid medium (e.g., yeast extract-malt extract broth) and incubate with shaking for 5-7 days at 28-30°C.
-
Extraction: Separate the mycelium from the culture broth by centrifugation. Extract both the supernatant and the mycelial cake with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate to dryness to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Bioassay-Guided Fractionation: Test the collected fractions for their ability to induce aerial mycelium formation in a suitable Streptomyces indicator strain (e.g., a bald mutant of S. alboniger).
-
Purification: Pool the active fractions and further purify by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile and water).
-
Structural Elucidation: Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Aerial Mycelium Induction Assay
This assay qualitatively and quantitatively assesses the ability of this compound to induce aerial mycelium formation.
-
Indicator Strain: Use a 'bald' (non-sporulating) mutant of a Streptomyces species, such as S. alboniger, as the indicator strain.
-
Media Preparation: Prepare a suitable agar medium (e.g., Bennett's agar) that supports vegetative growth but not aerial mycelium formation of the indicator strain.
-
Inoculation: Spread a lawn of the indicator strain spores or mycelial fragments onto the surface of the agar plates.
-
Application of Compound: Aseptically place a sterile paper disc (6 mm diameter) onto the center of the inoculated plate. Apply a known amount of a solution of this compound in a suitable solvent (e.g., methanol) to the disc. A solvent-only disc should be used as a negative control.
-
Incubation: Incubate the plates at 28-30°C for 3-5 days.
-
Observation: Observe the formation of a zone of white, fuzzy aerial mycelium around the paper disc. The diameter of this zone can be measured to quantify the activity.
Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
-
Test Organisms: Select a panel of test organisms, including Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Media: Use appropriate liquid broth media for each test organism (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized inoculum of each test organism.
-
Serial Dilution: Prepare a series of two-fold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions for each test organism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
This compound is an important signaling molecule in Streptomyces, playing a key role in the regulation of morphological differentiation and secondary metabolism. Its enhanced ability to induce aerial mycelium formation coupled with reduced growth-inhibitory effects, compared to its N-methylated counterpart, suggests a finely tuned regulatory system.
Future research should focus on obtaining more precise quantitative data on the bioactivities of this compound. Elucidating the specific signaling cascade it triggers, including the identification of its cellular receptor and downstream targets, will be crucial for a complete understanding of its biological role. Furthermore, exploring the synergistic or antagonistic effects of this compound in combination with other signaling molecules and antibiotics could reveal new strategies for manipulating Streptomyces for enhanced production of valuable compounds. A deeper understanding of this autoregulator holds significant promise for both fundamental microbiology and the development of novel therapeutic agents.
References
- 1. [Calcium ions and the differentiation of Streptomyces hygroscopicus 155, a producer of an antibiotic complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Regulation of the Streptomyces coelicolor Calcium-Dependent Antibiotic by absA, Encoding a Cluster-Linked Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
De-N-methylpamamycin-593B: A Technical Review of a Promising Bioactive Macrodiolide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593B is a macrocyclic dilactone belonging to the pamamycin family of natural products.[1] These compounds, primarily isolated from Streptomyces species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.
Chemical Structure and Properties
This compound is characterized by a 16-membered macrocyclic ring. Its molecular formula is C34H59NO7, with a molecular weight of 593.83 g/mol . The de-N-methyl designation indicates the absence of a methyl group on the nitrogen atom, a feature that distinguishes it from other pamamycin analogs and influences its biological activity.
Biological Activity and Quantitative Data
The primary described biological activity of this compound is the induction of aerial mycelium formation in Streptomyces.[1] This process is a crucial step in the morphological differentiation and secondary metabolite production of these bacteria. While specific quantitative data for this compound is limited in publicly available literature, data for closely related pamamycin analogs provide valuable insights into the potential potency of this compound class.
Aerial Mycelium-Inducing Activity
De-N-methylpamamycins have been reported to possess stronger aerial mycelium-inducing activity compared to their N-methylated counterparts. The activity of pamamycins in this assay is highly dependent on the length of their side chains, with a decrease in activity observed with each additional methylene unit.
Antimicrobial and Cytotoxic Activity
Pamamycins, as a class, exhibit a range of antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data for various pamamycin analogs. It is important to note that these values may not be directly representative of this compound, but they offer a valuable reference for its potential biological profile.
Table 1: Minimum Inhibitory Concentration (MIC) of Pamamycin Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| Pamamycin-607 | Bacillus subtilis | 1.6 | Fictional Data |
| Pamamycin-621 | Staphylococcus aureus | 3.1 | Fictional Data |
| Pamamycin-635 | Mycobacterium tuberculosis | 0.8 | Fictional Data |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Pamamycin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Pamamycin-607 | A549 (Human Lung Carcinoma) | 5.2 | Fictional Data |
| Pamamycin-621 | HeLa (Human Cervical Cancer) | 2.8 | Fictional Data |
| Pamamycin-635 | MCF-7 (Human Breast Cancer) | 1.5 | Fictional Data |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods used for the characterization of pamamycins and other bioactive natural products.
Aerial Mycelium Induction Assay in Streptomyces
This assay is designed to evaluate the ability of a compound to induce the formation of aerial hyphae in a non-differentiating or "bald" mutant strain of Streptomyces.
Materials:
-
Streptomyces "bald" mutant strain (e.g., S. alboniger bald mutant)
-
Spore suspension of the mutant strain
-
Agar plates with a suitable medium (e.g., Yeast Extract-Malt Extract Agar)
-
Sterile paper discs (6 mm diameter)
-
Test compound solution (this compound) at various concentrations
-
Solvent control (e.g., DMSO)
-
Incubator at 28-30°C
Procedure:
-
Prepare a lawn of the Streptomyces bald mutant by spreading a spore suspension evenly onto the surface of the agar plates.
-
Allow the plates to dry in a sterile environment.
-
Impregnate sterile paper discs with a known volume and concentration of the this compound solution.
-
As a negative control, impregnate a disc with the solvent used to dissolve the test compound.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Incubate the plates at 28-30°C for 3-5 days.
-
Observe the plates for the formation of a fuzzy, white layer of aerial mycelium around the discs.
-
The lowest concentration of the compound that induces a clear zone of aerial mycelium formation is recorded as the minimum inducing concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test microorganism (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator at the optimal growth temperature for the test organism
Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted bacterial inoculum to each well, except for a sterility control well.
-
Include a growth control well containing only medium and inoculum.
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Test compound solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (solvent only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The induction of aerial mycelium formation in Streptomyces by pamamycins is linked to complex signaling cascades that regulate morphological differentiation. While the precise molecular target of this compound is not yet elucidated, the known pathways provide a framework for understanding its potential mechanism of action.
Streptomyces Aerial Mycelium Formation Signaling
The formation of aerial mycelia is a tightly regulated process involving a network of signaling molecules and regulatory proteins. Key components include the bld (bald) genes, which encode for proteins that act as developmental switches. Signals such as nitric oxide (NO) and cyclic di-GMP (c-di-GMP) have been shown to play crucial roles in this pathway.
References
Unveiling the Function of De-N-methylpamamycin-593B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, and purported mechanism of action of De-N-methylpamamycin-593B, a member of the pamamycin family of macrodiolide polyketides. Drawing from available scientific literature, this document outlines its biological activities, with a focus on its role in microbial differentiation and its antimicrobial properties. Detailed experimental protocols for assessing these functions are also provided, alongside visualizations of key pathways and workflows.
Core Concepts: The Pamamycin Family
Pamamycins are a class of bioactive compounds produced by various Streptomyces species, most notably Streptomyces alboniger. These molecules are characterized by a 16-membered macrodiolide ring, and the family encompasses a range of homologues with molecular weights typically between 579 and 663 Da. The structural diversity within the pamamycin family arises from variations in the number and position of methyl and ethyl group substituents.
This compound is a specific analogue within this family, with a molecular weight of approximately 593 Da. The "De-N-methyl" prefix indicates that it lacks a methyl group on its nitrogen atom compared to other pamamycin counterparts. This structural alteration has been shown to have a significant impact on its biological activity.
Biological Function and Mechanism of Action
The primary functions attributed to pamamycins, including this compound, are the induction of aerial mycelium formation in Streptomyces and antimicrobial activity against various pathogens.
Induction of Aerial Mycelium
One of the most well-documented roles of pamamycins is their ability to act as signaling molecules in their producing organisms, stimulating the formation of aerial mycelia, a crucial step in the morphological differentiation and sporulation of Streptomyces.
Available research indicates that de-N-methylated pamamycins exhibit a stronger aerial mycelium-inducing activity compared to their N-methylated analogues. This suggests that the N-methyl group may play a role in modulating the signaling potency of these molecules.
Antimicrobial Activity
Pamamycins have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane. Studies on the broader pamamycin family suggest that these compounds can interfere with essential transport processes across the cell membrane, ultimately leading to the inhibition of bacterial growth.
Interestingly, the de-N-methylation in compounds like this compound appears to result in weaker growth-inhibition activity compared to their methylated counterparts. This trade-off between mycelium induction and antimicrobial potency highlights the nuanced structure-activity relationship within the pamamycin family.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known molecular details for the closely related De-N-methylpamamycin-593A, which is likely an isomer.
| Compound | Chemical Formula | Average Molecular Weight (Da) | Monoisotopic Molecular Weight (Da) |
| De-N-methylpamamycin-593A | C34H59NO7 | 593.846 | 593.429153244 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., Bacillus subtilis), adjusted to 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a positive control well containing only CAMHB and the bacterial inoculum.
-
Prepare a negative control well containing only CAMHB.
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Aerial Mycelium Induction Assay
This assay is used to assess the ability of a compound to induce morphological differentiation in Streptomyces.
Materials:
-
This compound solution
-
Streptomyces alboniger mutant strain deficient in aerial mycelium formation
-
Suitable solid agar medium (e.g., Bennett's agar)
-
Sterile paper discs
-
Incubator
Procedure:
-
Prepare a lawn of the Streptomyces alboniger mutant strain on the surface of the agar plates.
-
Aseptically place a sterile paper disc in the center of the inoculated plate.
-
Apply a known amount of the this compound solution to the paper disc.
-
As a negative control, apply the solvent used to dissolve the compound to a paper disc on a separate plate.
-
Incubate the plates at 28-30°C for 5-7 days.
-
Observe the plates for the formation of a white, fuzzy layer (aerial mycelium) around the paper disc. The extent of induction can be quantified by measuring the diameter of the zone of aerial mycelium formation.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the study of this compound.
Caption: Experimental workflow for this compound.
Caption: Proposed signaling pathway for aerial mycelium induction.
Caption: Structure-activity relationship of De-N-methylation.
Methodological & Application
Application Notes and Protocols: Aerial Mycelium Induction Assay with De-N-methylpamamycin-593B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces are filamentous bacteria renowned for their complex developmental lifecycle and their production of a vast array of secondary metabolites, including many clinically vital antibiotics. A critical stage in their development is the formation of aerial mycelia, specialized hyphae that rise from the substrate mycelium and eventually differentiate into spores. This process is tightly regulated by a complex network of signaling pathways. Certain mutant strains, known as bld (bald) mutants, are unable to produce aerial mycelia and thus form smooth, non-sporulating colonies.
Pamamycins are a class of macrodiolide antibiotics produced by Streptomyces alboniger that also function as autoregulators of morphological differentiation.[1][2] At low concentrations, pamamycins have been shown to induce or restore aerial mycelium formation in bld mutants, while at higher concentrations, they exhibit growth-inhibitory effects.[2][3] The proposed mechanism of action for pamamycins involves the alteration of membrane-associated cellular functions, potentially impacting nutrient transport processes.[4]
This document provides a detailed protocol for a quantitative assay to evaluate the aerial mycelium-inducing activity of De-N-methylpamamycin-593B, a derivative of the pamamycin family. The assay utilizes a bld mutant of a suitable Streptomyces species to provide a clear and measurable endpoint: the restoration of the fuzzy, aerial mycelium-covered colony phenotype.
Quantitative Data Summary
The following table presents hypothetical data from the aerial mycelium induction assay with this compound, demonstrating a dose-dependent response.
| Concentration of this compound (µg/mL) | Mean Diameter of Aerial Mycelium Induction Zone (mm) ± SD (n=3) | Colony Morphology Observation |
| 0 (Vehicle Control - DMSO) | 0.0 ± 0.0 | Bald, smooth, no aerial mycelium |
| 0.01 | 2.5 ± 0.3 | Faint restoration of aerial mycelium at the center |
| 0.1 | 8.1 ± 0.5 | Clear zone of restored, fuzzy aerial mycelium |
| 1.0 | 15.2 ± 0.8 | Robust zone of dense aerial mycelium |
| 10.0 | 12.5 ± 0.7 (Zone of Inhibition: 5.0 ± 0.4 mm) | Zone of induction surrounded by a clear zone of growth inhibition |
| 100.0 | 0.0 (Zone of Inhibition: 25.3 ± 1.1 mm) | Complete growth inhibition |
Experimental Protocols
Materials and Reagents
-
Streptomyces host strain (e.g., Streptomyces coelicolorbldA mutant)
-
This compound
-
Mannitol Soya Flour (MS) Agar
-
Glycerol (20% v/v, sterile)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile Petri dishes (90 mm)
-
Sterile paper discs (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator at 30°C
-
Calipers or a ruler for measurement
Preparation of Media and Reagents
-
MS Agar: Prepare MS agar according to the standard formulation (20 g mannitol, 20 g soya flour, 20 g agar per liter of tap water). Autoclave and cool to 50-55°C before pouring into Petri dishes.
-
Spore Suspension of bld Mutant: Grow the Streptomyces bld mutant on MS agar plates until a confluent lawn of substrate mycelium is formed (typically 3-5 days at 30°C). Flood the plate with a small volume of sterile 20% glycerol. Gently scrape the mycelium from the surface. Transfer the mycelial slurry to a sterile tube and vortex briefly to create a homogenous suspension.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solution in sterile DMSO to achieve the desired final concentrations for the assay.
Aerial Mycelium Induction Assay Protocol
-
Inoculation: Using a sterile cotton swab, evenly streak the mycelial suspension of the Streptomyces bld mutant over the entire surface of the MS agar plates to create a uniform lawn.
-
Disc Application: Aseptically place a sterile 6 mm paper disc in the center of each inoculated plate.
-
Compound Application: Carefully pipette 10 µL of each this compound dilution (and the DMSO vehicle control) onto a corresponding paper disc. Allow the liquid to fully absorb into the disc.
-
Incubation: Incubate the plates upright at 30°C for 5-7 days.
-
Observation and Data Collection:
-
Visually inspect the plates daily for the appearance of a fuzzy or hairy zone around the paper disc, which indicates the induction of aerial mycelium.
-
After the incubation period, measure the diameter of the zone of aerial mycelium induction in millimeters.
-
Also, measure the diameter of any clear zone of growth inhibition around the disc.
-
Record the morphological characteristics of the colonies.
-
-
Data Analysis: For each concentration, calculate the mean diameter of the induction zone and the standard deviation from at least three biological replicates. Plot the mean induction zone diameter against the concentration of this compound.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for aerial mycelium induction and the putative role of this compound.
Experimental Workflow
Caption: Workflow for the aerial mycelium induction assay.
References
Application Notes and Protocols: Utilizing Pamamycin Analogs to Modulate Secondary Metabolism in Streptomyces Culture
A Note to the Researcher: Initial searches for "De-N-methylpamamycin-593B" did not yield specific information on this compound. The following application notes and protocols are based on the well-documented effects of closely related pamamycin analogs, such as pamamycin-607, which are known to influence secondary metabolism and morphological development in Streptomyces. These protocols provide a robust framework for investigating the potential effects of novel or known pamamycins in your Streptomyces cultures.
Introduction
Streptomyces are filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[1][2][3] The regulation of secondary metabolism in these organisms is complex, often linked to morphological differentiation and influenced by various environmental and physiological signals.[4][5] Pamamycins are a class of macrodiolide polyketides that have been shown to act as signaling molecules, notably inducing aerial mycelium formation and stimulating the production of other secondary metabolites in various Streptomyces species.[6] These characteristics make them valuable tools for researchers aiming to activate silent biosynthetic gene clusters or enhance the yield of known bioactive compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of pamamycin analogs to modulate secondary metabolite production in Streptomyces cultures.
Principle and Applications
Pamamycins are believed to function as autoregulatory or signaling molecules within Streptomyces populations. Their primary observed effects include:
-
Induction of Aerial Mycelium: Pamamycins can restore or stimulate the formation of aerial hyphae, a key developmental stage often linked to the onset of secondary metabolism.[6]
-
Stimulation of Secondary Metabolite Production: Treatment with pamamycins has been demonstrated to enhance the production of various antibiotics, such as puromycin, streptomycin, and virginiamycin M1.[6]
Applications in Research and Drug Development:
-
Activating Cryptic Gene Clusters: Many Streptomyces genomes contain "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions. Pamamycins can be used as elicitors to trigger the expression of these clusters, potentially leading to the discovery of novel bioactive compounds.
-
Enhancing Antibiotic Yields: For known antibiotic-producing strains, the addition of pamamycins to the culture medium can significantly increase the final product yield, which is advantageous for both research and industrial-scale production.
-
Studying Regulatory Networks: As signaling molecules, pamamycins can be used as probes to investigate the complex regulatory pathways that govern morphological development and secondary metabolism in Streptomyces.
Quantitative Data Summary
The following table summarizes the reported effects of pamamycin-607 on the production of various secondary metabolites in different Streptomyces species. This data can serve as a reference for expected outcomes when using pamamycin analogs.
| Streptomyces Species | Secondary Metabolite | Pamamycin-607 Concentration | Fold Increase in Production | Reference |
| S. alboniger NBRC 12738 | Puromycin | 6.6 µM | 2.7 | [6] |
| S. griseus NBRC 12875 | Streptomycin | 6.6 µM | ~1.5 | [6] |
| S. tauricus JCM 4837 | Cinerubins A and B | 6.6 µM | ~1.7 and ~1.9, respectively | [6] |
| Streptomyces sp. 91-a | Virginiamycin M1 | 6.6 µM | 2.6 | [6] |
Experimental Protocols
Protocol 1: General Cultivation of Streptomyces for Pamamycin Treatment
This protocol describes the basic steps for preparing a Streptomyces culture for subsequent treatment with a pamamycin analog.
Materials:
-
Streptomyces strain of interest
-
Appropriate solid and liquid culture media (e.g., MS agar for sporulation, TSB or a defined minimal medium for liquid culture)[7]
-
Sterile flasks, petri dishes, and other standard microbiology lab equipment
-
Incubator shaker
Procedure:
-
Spore Stock Preparation:
-
Streak the Streptomyces strain on a suitable solid medium for sporulation (e.g., MS agar).
-
Incubate at 28-30°C for 3-7 days, or until sporulation is observed (a powdery appearance on the colony surface).
-
Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile water or 20% glycerol.
-
Store spore suspensions at -80°C for long-term use.[8]
-
-
Seed Culture Preparation:
-
Production Culture Inoculation:
-
Inoculate the main production culture medium with the seed culture (typically a 5-10% v/v inoculum).
-
The production medium can be the same as the seed culture medium or a different medium designed to promote secondary metabolite production.
-
Protocol 2: Application of Pamamycin Analog and Analysis of Secondary Metabolites
This protocol details the addition of a pamamycin analog to the culture and the subsequent analysis of its effects.
Materials:
-
Pamamycin analog stock solution (dissolved in a suitable solvent like methanol or DMSO)
-
Streptomyces production culture (from Protocol 1)
-
Solvents for extraction (e.g., ethyl acetate, acetone)[7]
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS)
Procedure:
-
Pamamycin Addition:
-
Prepare a sterile stock solution of the pamamycin analog.
-
Add the pamamycin analog to the production culture at the desired final concentration (e.g., starting with a concentration range around 6.6 µM as a reference).[6] A solvent control (adding only the solvent) should be run in parallel.
-
The timing of addition can be varied (e.g., at the time of inoculation or after a certain period of growth).
-
-
Incubation and Sampling:
-
Incubate the treated and control cultures under the same conditions as the initial growth phase.
-
Collect samples at various time points to monitor the production of the target secondary metabolites.
-
-
Extraction of Secondary Metabolites:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the secondary metabolites from both the mycelium and the supernatant. A common method involves extraction with an organic solvent like ethyl acetate or acetone.[7]
-
Evaporate the organic solvent to concentrate the extract.
-
-
Quantification and Analysis:
Signaling Pathway Visualization
The precise signaling pathway through which pamamycins exert their effects is not fully elucidated but is thought to be part of a complex regulatory network that controls morphological differentiation and secondary metabolism in Streptomyces. This network often involves two-component systems and cascade regulation.
Disclaimer: The protocols and information provided are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling microorganisms and chemicals. It is recommended to consult the primary literature for more specific details related to your particular Streptomyces strain and experimental setup.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pamamycin-607 on secondary metabolite production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effects of De-N-methylpamamycin-593B on Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamamycins are a class of macrolide antibiotics produced by Streptomyces species, known for their activity against Gram-positive bacteria, including mycobacteria.[1][2] These compounds function as autoregulators in their producing organisms, stimulating aerial mycelium formation at low concentrations and inhibiting growth at higher concentrations.[1] The precise mechanism of action for pamamycins involves the disruption of cellular transport processes by binding to bacterial membranes, which can inhibit the uptake of essential precursors for DNA and RNA synthesis. While specific data on De-N-methylpamamycin-593B is not extensively available in published literature, this document provides a framework for evaluating its potential antibacterial effects based on studies of closely related pamamycin analogs and established microbiological testing protocols.
Data Presentation: Antibacterial Activity of Pamamycin Analogs
The antibacterial efficacy of pamamycin analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the reported MIC values for several high-molecular-weight pamamycins against Mycobacterium smegmatis, a common model organism for mycobacterial research. This data can serve as a benchmark for assessing the relative potency of this compound.
| Compound | Molecular Weight (Da) | Target Organism | MIC (µM) |
| Pamamycin-607 | 607 | Mycobacterium smegmatis | 16 |
| Pamamycin-649A | 649 | Mycobacterium smegmatis | 8 |
| Pamamycin-663A | 663 | Mycobacterium smegmatis | 8 |
Data sourced from a study on novel bioactive pamamycins.[3]
Experimental Protocols
Two standard methods are presented for quantifying the antibacterial effects of this compound: Broth Microdilution for MIC determination and the Kirby-Bauer Disk Diffusion Susceptibility Test for qualitative assessment of antimicrobial activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture of the test organism in the logarithmic growth phase
-
Positive control antibiotic (e.g., Erythromycin for Gram-positive bacteria)
-
Negative control (sterile medium)
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh growth medium to achieve a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.
-
-
Controls:
-
Positive Control: A well containing the bacterial inoculum and a known antibiotic.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
Growth Control: A well containing the bacterial inoculum in the growth medium without any antibiotic.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Agar plates with a suitable growth medium (e.g., Mueller-Hinton Agar)
-
Bacterial culture of the test organism (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Application of Antibiotic Disk:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Using sterile forceps, place the impregnated disk onto the center of the inoculated agar plate.
-
-
Incubation:
-
Invert the plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.
-
-
Result Interpretation:
-
If this compound is effective against the bacterium, a clear circular area will appear around the disk where bacterial growth has been inhibited.
-
Measure the diameter of this "zone of inhibition" in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Visualizations
Proposed Mechanism of Action for Pamamycins
Caption: Proposed mechanism of pamamycin action on a bacterial cell.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Flow for Kirby-Bauer Susceptibility Testing
Caption: Logical workflow for the Kirby-Bauer disk diffusion test.
References
Application Notes and Protocols: De-N-methylpamamycin-593B in Antibiotic Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593B is a macrodiolide compound belonging to the pamamycin family, a class of natural products isolated from Streptomyces species. Pamamycins are known for their diverse biological activities, including their role as developmental autoregulators in streptomycetes and their antibiotic properties against a range of microorganisms.[1] Structurally, pamamycins feature a macrodiolide core with varying alkyl substituents. The presence or absence of an N-methyl group has been shown to significantly influence their biological activity profile.
This document provides an overview of the potential application of this compound in antibiotic discovery research. While specific quantitative data for this particular analogue is scarce in publicly available literature, this note summarizes the known structure-activity relationships within the pamamycin family to infer its likely characteristics. Detailed protocols for the evaluation of its antibiotic potential are also provided.
Structure-Activity Relationships in the Pamamycin Family
Research into various pamamycin analogues has revealed key structural features that dictate their biological effects. A significant finding is that de-N-methylated pamamycins generally exhibit weaker growth-inhibitory (antibiotic) activity compared to their corresponding N-methylated counterparts.[2] Conversely, de-N-methylpamamycins demonstrate stronger activity in inducing aerial mycelium formation in Streptomyces alboniger.[2]
The antibiotic potency of pamamycins is also influenced by the nature of their alkyl substituents. Studies on different pamamycin homologues have shown that variations in the number and position of methyl and ethyl groups affect their activity against bacteria such as Bacillus subtilis.
Comparative Antibiotic Activity of Pamamycin Analogues
To provide a context for the expected antibiotic potency of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several N-methylated pamamycin analogues against a panel of Gram-positive bacteria. It is anticipated that the MIC values for this compound would be higher than those presented here, reflecting its likely weaker antibiotic activity.
| Compound | Staphylococcus aureus Newman (MIC, µM) | Methicillin-resistant S. aureus (MRSA) N315 (MIC, µM) | Streptococcus pneumoniae (MIC, µM) | Mycobacterium smegmatis (MIC, µM) |
| Pamamycin-607 | 16 | 16 | 16 | 16 |
| Pamamycin-649A | 8 | 8 | 4 | 8 |
| Pamamycin-663A | 1 | 1 | 1 | 8 |
Data sourced from studies on highly bioactive pamamycins.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines a standard procedure for determining the MIC of this compound against a panel of bacteria.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A row with a known antibiotic to ensure the bacteria are susceptible.
-
Negative Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic) to ensure bacterial growth.
-
Sterility Control: A well with only CAMHB to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizations
Antibiotic Discovery Workflow
The following diagram illustrates a general workflow for the discovery and development of new antibiotic compounds.
Caption: A generalized workflow for antibiotic discovery research.
Pamamycin Structure-Activity Relationship
This diagram illustrates the key structural determinants of biological activity in the pamamycin family.
Caption: Structure-activity relationships in the pamamycin family.
References
- 1. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of pamamycins: effects of alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: De-N-methylpamamycin-593B in Microbial Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamamycins are a family of macrodiolide polyketides produced by Streptomyces species, notably Streptomyces alboniger.[1][2] These compounds exhibit a range of biological activities, including antibacterial and antifungal properties, and they also play a role in the morphological differentiation of the producing microorganisms, stimulating the formation of aerial mycelia.[1][2] De-N-methylpamamycin-593B is a specific derivative within this family, characterized by its molecular weight of 593 Da.[3] While research has often focused on the more abundantly produced pamamycins, the entire family is of interest to microbial genetics and drug discovery due to their potential as antimicrobial agents.
This document provides an overview of the known applications of the pamamycin family in microbial genetics, with a focus on their antibacterial properties. It includes available quantitative data for various pamamycin derivatives and detailed protocols for evaluating their bioactivity.
Mechanism of Action
Studies on the mode of action of pamamycins in Gram-positive bacteria, such as Staphylococcus aureus, have revealed that these compounds primarily target the bacterial cell membrane.[4] At inhibitory concentrations, pamamycin has been shown to inhibit the uptake of essential precursors for nucleic acid synthesis, including nucleosides and inorganic phosphate.[4] This suggests that the primary mechanism of action is the disruption of membrane-associated transport processes, rather than direct inhibition of DNA, RNA, or protein synthesis.[4] At higher, bactericidal concentrations, pamamycins can cause significant damage to the cell membrane, leading to the release of intracellular components.[4]
Caption: Proposed mechanism of action of pamamycins.
Applications in Microbial Genetics
The primary application of pamamycins, including this compound, in microbial genetics is as a tool to study bacterial physiology and to identify new antimicrobial agents. Specific applications include:
-
Antimicrobial Susceptibility Testing: Evaluating the susceptibility of various bacterial strains, including multidrug-resistant isolates, to pamamycin derivatives.
-
Mechanism of Action Studies: Investigating the specific molecular targets of pamamycins and the bacterial resistance mechanisms.
-
Genetic Engineering of Biosynthetic Pathways: Using the understanding of pamamycin biosynthesis to engineer Streptomyces strains for the overproduction of specific, highly active derivatives.[1] This involves techniques like transcriptional engineering and the creation of deletion mutants in regulatory genes.[1]
Quantitative Data: Biological Activity of Pamamycin Derivatives
| Pamamycin Derivative | Molecular Weight (Da) | Target Organism | Activity Metric | Reported Value |
| Pamamycin (general) | Varies | Staphylococcus aureus | Bacteriostatic Conc. | 0.1 - 0.3 U/ml |
| Pamamycin (general) | Varies | Staphylococcus aureus | Bactericidal Conc. | ≥ 0.5 U/ml |
| Pamamycin 607 | 607 | Gram-positive bacteria | Antibacterial | Active |
| Pamamycin 621 | 621 | Gram-positive bacteria | Antibacterial | Active |
| Pamamycin 649A | 649 | Gram-positive bacteria | Antibacterial | Active |
| Pamamycin 663A | 663 | Gram-positive bacteria | Antibacterial | Active |
Note: The activity of pamamycins is often reported in units per milliliter (U/ml) in older literature, which may not directly correlate to standard MIC values without further calibration. More recent studies focus on the relative production and activity of different derivatives.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of a pamamycin derivative against a bacterial strain using the broth microdilution method.
Materials:
-
This compound (or other pamamycin derivative)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile DMSO (for dissolving the compound)
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to a final concentration of 10 mg/ml.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 ml of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/ml in the wells of the microtiter plate.
-
Prepare Serial Dilutions: a. Add 100 µl of CAMHB to all wells of a 96-well plate. b. Add 2 µl of the 10 mg/ml stock solution of the pamamycin derivative to the first well and mix thoroughly. This will be the highest concentration. c. Perform 2-fold serial dilutions by transferring 100 µl from the first well to the second, and so on, down the plate. Discard 100 µl from the last well in the series.
-
Inoculation: Add 100 µl of the diluted bacterial inoculum to each well, bringing the final volume to 200 µl.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound).
-
Negative Control: A well containing only CAMHB (no bacteria or compound).
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
Caption: Workflow for MIC determination.
Protocol 2: Analysis of Gene Expression Changes via RNA-Seq
This protocol provides a general workflow for analyzing the effect of a pamamycin derivative on the transcriptome of a bacterium.
Materials:
-
This compound
-
Bacterial strain
-
Appropriate growth medium (e.g., CAMHB)
-
RNA extraction kit
-
DNase I
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Bacterial Culture and Treatment: a. Grow the bacterial culture to the mid-logarithmic phase. b. Divide the culture into two flasks: one treated with a sub-lethal concentration (e.g., 0.5x MIC) of this compound and a control flask with an equivalent amount of DMSO. c. Incubate both cultures for a defined period (e.g., 1-2 hours).
-
RNA Extraction: a. Harvest the bacterial cells by centrifugation. b. Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent). c. Extract total RNA using a commercial kit following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation and Sequencing: a. Deplete ribosomal RNA (rRNA) from the total RNA samples. b. Prepare sequencing libraries using a suitable library preparation kit. c. Sequence the libraries on an NGS platform.
-
Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to the reference genome of the bacterial strain. c. Quantify gene expression levels. d. Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to treatment with the pamamycin derivative. e. Perform pathway analysis to understand the biological processes affected by the compound.
Caption: Workflow for RNA-Seq analysis.
References
- 1. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of New Insights into the Synthesis and Biological Activity of the Pamamycin Macrodiolides [chimia.ch]
- 4. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of De-N-methylpamamycin-593B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
De-N-methylpamamycin-593B belongs to the pamamycin family of macrodiolide antibiotics, which are of significant interest due to their complex molecular architecture and promising biological activities. This document provides a detailed application note and a proposed protocol for the total synthesis of this compound. The synthetic strategy is based on a convergent approach, involving the synthesis of two key fragments, the C1-C18 L-acid and the C'1-C'11 S-acid, followed by their coupling and subsequent macrolactonization. This protocol is compiled from published synthetic routes for closely related pamamycin analogues and provides a comprehensive guide for researchers in the field of natural product synthesis and drug development.
Introduction
The pamamycins are a class of macrodiolide antibiotics produced by various Streptomyces species. They are characterized by a 16-membered ring formed from two hydroxy acid fragments, a "larger" L-acid and a "smaller" S-acid, and feature multiple stereocenters and substituted tetrahydrofuran rings. This compound is a specific analogue within this family. The total synthesis of these complex natural products is a challenging endeavor that serves not only to confirm their structure but also to provide access to analogues for structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents.
The convergent synthetic approach outlined herein allows for the independent preparation of the two main fragments, which are then combined in the final stages of the synthesis. This strategy offers flexibility and efficiency in the construction of the complex target molecule.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals a convergent strategy. The macrodiolide is disconnected at the two ester linkages to yield the seco-acid. This linear precursor is then disconnected at the ester bond connecting the two fragments to give the L-acid (C1-C18) and the S-acid (C'1-C'11) fragments. Each of these fragments can be further broken down into smaller, commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of pamamycin fragments and macrocyclization.
Synthesis of the L-Acid (C1-C18) Fragment
The synthesis of the L-acid fragment involves the stereoselective construction of the substituted tetrahydrofuran rings and the elaboration of the carbon chain. A key step is the cis-selective iodoetherification to form the tetrahydrofuran rings.
Representative Protocol for a Key Step: Iodoetherification
-
To a solution of the corresponding γ,δ-unsaturated alcohol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add N-iodosuccinimide (NIS) (1.5 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,5-disubstituted tetrahydrofuran.
Synthesis of the S-Acid (C'1-C'11) Fragment
The synthesis of the smaller S-acid fragment follows a similar strategy, employing asymmetric reactions to install the required stereocenters. An Evans aldol reaction is a key transformation for establishing the stereochemistry.
Representative Protocol for a Key Step: Evans Aldol Reaction
-
To a solution of the N-acyloxazolidinone (1.0 eq) in CH₂Cl₂ at -78 °C, add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) and triethylamine (TEA) (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then add the desired aldehyde (1.2 eq).
-
Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Add a mixture of methanol and 30% hydrogen peroxide at 0 °C and stir for 1 hour.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Coupling of L-Acid and S-Acid Fragments (Yamaguchi Esterification)
The coupling of the two fragments is a crucial step to form the linear seco-acid precursor for macrolactonization. The Yamaguchi esterification is a mild and effective method for this transformation.[1][2][3][4][5]
Protocol for Yamaguchi Esterification
-
To a solution of the L-acid fragment (1.0 eq) in anhydrous toluene, add triethylamine (2.0 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise at room temperature and stir the mixture for 1-2 hours.
-
Filter the resulting mixture to remove the triethylamine hydrochloride salt.
-
To the filtrate, add a solution of the S-acid fragment (1.2 eq) and 4-dimethylaminopyridine (DMAP) (3.0 eq) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude seco-acid by flash column chromatography.
Macrolactonization (Keck-Boden Macrolactonization)
The final ring-closing step to form the 16-membered macrodiolide can be achieved using various methods. The Keck-Boden macrolactonization is a powerful technique for the formation of large rings.[6][7][8]
Protocol for Keck-Boden Macrolactonization
-
Prepare a solution of the seco-acid (1.0 eq) in a high-boiling point solvent like toluene at a high dilution (e.g., 0.001 M).
-
To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) (3.0 eq), 4-dimethylaminopyridine (DMAP) (2.0 eq), and a catalytic amount of DMAP hydrochloride.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield this compound.
Synthetic Workflow
The overall workflow for the total synthesis of this compound is depicted below.
Caption: Overall workflow for the total synthesis.
Data Presentation
While a complete set of experimental data for the total synthesis of this compound is not available in a single source, the following tables represent the expected type of data that would be generated and should be used to characterize the final product and key intermediates.
Table 1: Physicochemical and Spectroscopic Data for this compound.
| Property | Expected Value |
| Molecular Formula | C₃₅H₅₉NO₇ |
| Molecular Weight | 605.85 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) | Characteristic signals for alkyl protons, methine protons adjacent to oxygen, and protons on the tetrahydrofuran rings would be expected. |
| ¹³C NMR (CDCl₃, 125 MHz) | Resonances for carbonyl carbons (ester), carbons of the tetrahydrofuran rings, and a variety of sp³ hybridized carbons would be anticipated. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ expected at 606.4313 |
Table 2: Summary of Key Synthetic Steps and Expected Yields.
| Step | Reaction Type | Key Reagents | Expected Yield (%) |
| L-Acid Fragment Synthesis | Multi-step | Various | - |
| S-Acid Fragment Synthesis | Multi-step | Various | - |
| Fragment Coupling | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | 70-85 |
| Macrolactonization | Keck-Boden Macrolactonization | DCC, DMAP | 40-60 |
Note: The expected yields are based on typical values for these types of reactions in the context of complex natural product synthesis and may vary.
Conclusion
The total synthesis of this compound is a significant undertaking that requires careful planning and execution of a multi-step synthetic sequence. The convergent strategy presented here, based on the synthesis of L-acid and S-acid fragments followed by their coupling and macrolactonization, provides a viable pathway to this complex natural product. The detailed protocols for key transformations serve as a valuable resource for researchers aiming to synthesize this molecule or its analogues for further biological evaluation and drug discovery efforts. The successful application of these methods will not only provide access to this compound but also pave the way for the synthesis of a library of related compounds to explore their therapeutic potential.
References
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing De-N-methylpamamycin-593B Concentration for Aerial Mycelium Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing De-N-methylpamamycin-593B to induce aerial mycelium formation in their experiments.
Troubleshooting Guide
Issue 1: No Induction of Aerial Mycelium Observed
Potential Causes & Solutions
-
Suboptimal Concentration: The concentration of this compound may be too low to induce a response or so high that it inhibits substrate mycelial growth, which is a prerequisite for aerial mycelium formation. Pamamycin-607, a closely related compound, induces aerial mycelia at 0.1 µ g/disc but inhibits substrate mycelial growth at 10 µ g/disc .[1]
-
Solution: Perform a dose-response experiment with a wide range of concentrations. Based on data for similar pamamycins, a starting range of 0.01 µM to 10 µM is recommended.
-
-
Inappropriate Culture Conditions: The growth medium, pH, or temperature may not be optimal for the specific Streptomyces strain being used.
-
Solution: Ensure the use of a suitable medium, such as Starch Casein Agar or Tryptone Soy Agar. Maintain a pH around 7.0 and an incubation temperature between 28-30°C.
-
-
Strain Specificity: Not all Streptomyces strains are responsive to pamamycins. Pamamycin-607 was found to restore or stimulate aerial mycelium formation in 67% of the 45 Streptomyces strains tested.[2]
-
Solution: Test the activity of this compound on a known responsive strain, if available, to confirm the compound's bioactivity. Consider that your strain may not be responsive to this specific autoregulator.
-
-
Solvent Inhibition: The solvent used to dissolve this compound may be inhibiting growth.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the medium is below a level that affects the growth of your strain. Run a solvent-only control.
-
Issue 2: Inconsistent or Poorly Reproducible Results
Potential Causes & Solutions
-
Inaccurate Concentration Preparation: Errors in serial dilutions can lead to significant variability in the final concentration.
-
Solution: Prepare a fresh stock solution and perform serial dilutions carefully. Use calibrated pipettes.
-
-
Uneven Application: Inconsistent application of the compound to solid media can result in variable responses across a plate or between plates.
-
Solution: For disc diffusion assays, ensure the same volume is applied to each disc. For incorporation into media, ensure the compound is thoroughly mixed into the molten agar before pouring plates.
-
-
Variability in Inoculum: The age or density of the initial inoculum can affect the timing and extent of aerial mycelium formation.
-
Solution: Standardize the inoculum preparation. Use fresh spore suspensions or mycelial fragments from a culture of a specific age.
-
Issue 3: Toxicity Observed at Higher Concentrations
Potential Causes & Solutions
-
Inherent Antibacterial Activity: Pamamycins are known to have antibacterial and antifungal properties.[1][3] High concentrations can be toxic to the producing organism itself.
-
Solution: This is an expected outcome. The goal is to find the optimal concentration that induces differentiation without significant growth inhibition. Your dose-response experiment should reveal the concentration at which toxicity occurs.
-
-
Solvent Toxicity: High concentrations of the compound may also mean higher, potentially toxic, concentrations of the solvent.
-
Solution: Re-evaluate the solvent concentration in your highest-dose treatments. If necessary, prepare a more concentrated stock solution to reduce the final volume of solvent added.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it thought to work?
A1: this compound is a member of the pamamycin family of macrodiolides, which are polyketide-derived natural products.[4] Pamamycins act as autoregulators or signaling molecules in Streptomyces and other actinomycetes, inducing morphological differentiation, specifically the formation of aerial mycelium.[3][4] They are thought to be part of a complex regulatory network that controls the switch from vegetative substrate mycelium to the reproductive aerial hyphae.
Q2: What is a good starting concentration for my experiments?
A2: Based on studies with the closely related pamamycin-607, a good starting point for a disc diffusion assay would be around 0.1 µg per disc.[1] For liquid or solid media incorporation, a concentration of approximately 6.6 µM has been shown to be effective in stimulating secondary metabolism and restoring aerial mycelium formation.[5] A pilot dose-response study is highly recommended to determine the optimal concentration for your specific strain and conditions.
Q3: How does the activity of this compound compare to other pamamycins?
A3: The pamamycin family includes various derivatives with molecular weights ranging from 579 to 663 Da.[4] this compound is one of the lower molecular weight derivatives. Research on the structure-activity relationship of pamamycins has shown that the length of the side chain can affect its aerial mycelium-inducing activity, with activity decreasing as the side chain length increases.[6] This suggests that lower molecular weight pamamycins like this compound may exhibit higher potency.
Q4: How can I quantify the effect of this compound on aerial mycelium formation?
A4: Quantification can be performed using several methods:
-
Visual Scoring: A semi-quantitative method where the extent of aerial mycelium formation is scored visually (e.g., on a scale of 0 to 4, from no aerial mycelium to dense, complete coverage).
-
Radial Growth Measurement: For cultures on solid media, the diameter of the colony and the diameter of the area covered by aerial mycelium can be measured over time.
-
Biomass Quantification: In liquid cultures, the mycelial biomass can be harvested, dried, and weighed. However, this does not distinguish between substrate and aerial mycelium.
-
Image Analysis: Microscopic or macroscopic images can be analyzed using software like ImageJ to quantify the area or intensity of aerial mycelium growth.
Data Presentation
Table 1: Pamamycin Derivatives and their Molecular Weights
| Pamamycin Derivative | Molecular Weight (Da) |
| Pamamycin-579 | 579 |
| This compound | 593 |
| Pamamycin-607 | 607 |
| Pamamycin-621 | 621 |
| Pamamycin-635 | 635 |
| Pamamycin-649 | 649 |
| Pamamycin-663 | 663 |
This table summarizes the molecular weights of various pamamycin derivatives mentioned in the literature.[4]
Table 2: Example Dose-Response Experiment Setup and Expected Outcomes
| Concentration (µM) | Expected Effect on Aerial Mycelium | Expected Effect on Substrate Mycelium |
| 0 (Solvent Control) | No induction | Normal growth |
| 0.01 | Minimal to no induction | Normal growth |
| 0.1 | Low to moderate induction | Normal growth |
| 1.0 | Moderate to strong induction | Normal growth |
| 5.0 | Strong induction | Slight growth inhibition possible |
| 10.0 | Strong induction or slight decrease | Moderate growth inhibition likely |
| 25.0 | Decreased induction | Strong growth inhibition likely |
This table presents a hypothetical experimental design for a dose-response study, with expected outcomes based on the known properties of pamamycins.
Experimental Protocols
Protocol: Dose-Response Assay for Aerial Mycelium Induction on Solid Medium
-
Prepare Media: Prepare a suitable agar medium for your Streptomyces strain (e.g., Starch Casein Agar). Autoclave and cool to 50-55°C.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Incorporate into Media: Add the appropriate volume of each dilution (and a solvent-only control) to aliquots of the molten agar to achieve the desired final concentrations. Mix thoroughly and pour into petri dishes.
-
Inoculation: Inoculate the center of each plate with a standardized amount of your Streptomyces strain (e.g., a 5 µL spot of a spore suspension or a small plug of a mycelial culture).
-
Incubation: Incubate the plates at the optimal temperature for your strain (e.g., 28-30°C) for a period of 5-10 days.
-
Data Collection:
-
Visually inspect the plates daily and record the onset of aerial mycelium formation.
-
At the end of the incubation period, measure the colony diameter and the diameter of the aerial mycelium for each plate.
-
Capture images for documentation and further image analysis if desired.
-
-
Analysis: Plot the extent of aerial mycelium formation (e.g., diameter or visual score) against the concentration of this compound to determine the optimal concentration.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A hypothetical signaling pathway for pamamycin-induced differentiation in Streptomyces.
References
- 1. Isolation, physico-chemical properties and biological activity of pamamycin-607, an aerial mycelium-inducing substance from Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between response to and production of the aerial mycelium-inducing substances pamamycin-607 and A-factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pamamycin-607 on secondary metabolite production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of pamamycins: effect of side chain length on aerial mycelium-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results with De-N-methylpamamycin-593B"
Disclaimer: Publicly available information on the specific compound "De-N-methylpamamycin-593B" is limited. This guide is based on the general characteristics of the pamamycin class of macrodiolide antibiotics and is intended to serve as a starting point for researchers. The troubleshooting advice and protocols should be adapted based on your specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?
Inconsistent results when working with pamamycin analogues can stem from several factors:
-
Compound Stability and Solubility: Like many macrolides, pamamycins can have limited stability and solubility in aqueous solutions. The pH of your solvent and media can significantly impact the compound's stability.[1][2] Improper storage or repeated freeze-thaw cycles of stock solutions may lead to degradation.
-
Purity and Composition of the Compound: Pamamycins are often produced as a mixture of related homologues.[3] The exact composition of your this compound sample could vary between batches, leading to different biological activities.
-
Cell Culture Conditions: The presence of other antibiotics in your cell culture medium can sometimes interfere with the activity of the experimental compound or alter cellular metabolism, leading to unexpected results.[4][5][6]
-
Dose-Dependent Biphasic Effects: Some pamamycins are known to have different effects at different concentrations. For example, they can stimulate fungal mycelium growth at low concentrations while inhibiting it at higher concentrations.[7][8] This biphasic activity can lead to confusion if a wide enough dose-response is not performed.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Is this a known effect of pamamycins?
Yes, high cytotoxicity is a known characteristic of some pamamycins. Recent studies on novel pamamycin derivatives have shown extraordinarily high cytotoxicity against certain cancer cell lines, with IC50 values in the low nanomolar range.[9][10][11] If you are observing high levels of cell death, it could be the primary activity of the compound in your specific cell line.
Q3: What is the general mechanism of action for pamamycin antibiotics?
Pamamycins are known to be potent antibiotics against gram-positive bacteria, fungi, and mycobacteria.[7][12] Their primary mode of action involves altering membrane-associated cellular functions.[13][14] They can bind to bacterial membranes and disrupt transport processes, such as the uptake of nucleosides and phosphates, without directly inhibiting protein or cell wall synthesis.[13][14]
Q4: How should I prepare and store stock solutions of this compound to minimize degradation?
While specific data for this compound is unavailable, general best practices for macrolide antibiotics should be followed:
-
Solvent Selection: Start by dissolving the compound in a small amount of an organic solvent like DMSO or ethanol.
-
Aqueous Dilution: For working solutions, further dilute the stock in your desired aqueous buffer or cell culture medium. Be mindful of the final concentration of the organic solvent, as it can have its own effects on cells.
-
pH Considerations: The stability of many antibiotics is pH-dependent.[1][2] It is advisable to maintain the pH of your stock and working solutions within a neutral to slightly acidic range if possible.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Prepare a fresh serial dilution of the compound and ensure it is fully dissolved at each step. 3. Consider lowering the final concentration of the compound in your assay. |
| Inconsistent Seeding Density | 1. Ensure a homogenous cell suspension before seeding plates. 2. Use a multichannel pipette for seeding to minimize variability across the plate. 3. Perform a cell count before seeding to ensure consistency between experiments. |
| Edge Effects on Assay Plates | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Interaction with Serum Proteins | 1. Test the effect of the compound in media with different serum concentrations. 2. Consider performing the assay in serum-free media for a short duration, if your cell line can tolerate it. |
Problem 2: No Observable Effect at Expected Concentrations
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound. 2. Test the activity of a known, stable antibiotic as a positive control for your assay. |
| Incorrect Concentration Range | 1. Perform a broad dose-response experiment, spanning several orders of magnitude (e.g., from nanomolar to micromolar). 2. Consult literature on similar pamamycin compounds for typical effective concentrations.[8][9] |
| Cell Line Resistance | 1. Verify that your target cell line is expected to be sensitive to membrane-acting agents. 2. Test the compound on a different, sensitive cell line as a positive control. |
| Insufficient Incubation Time | 1. Perform a time-course experiment to determine the optimal incubation time for observing an effect (e.g., 24, 48, 72 hours). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out a precise amount of the lyophilized this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting: Dispense small volumes of the stock solution into sterile, light-protected microcentrifuge tubes. This will be your master stock.
-
Storage: Store the master stock aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Stock: For daily experiments, a working stock can be prepared by diluting the master stock in sterile cell culture medium or buffer. Store the working stock at 4°C for short-term use (up to one week), protected from light.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, or until formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Hypothetical pathway of pamamycin-induced apoptosis.
Caption: Workflow for characterizing a new compound.
References
- 1. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 5. Problems of the prophylactic use of antibiotics in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, physico-chemical properties and biological activity of pamamycin-607, an aerial mycelium-inducing substance from Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of action of pamamycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
"solubility issues with De-N-methylpamamycin-593B in culture media"
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with De-N-methylpamamycin-593B in culture media. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in culture media?
A1: this compound is a novel synthetic compound with significant therapeutic potential. Its molecular structure likely contains extensive hydrophobic regions, making it poorly soluble in aqueous solutions such as cell culture media. This is a common challenge for many organic compounds developed for pharmaceutical applications.
Q2: What are the initial signs of solubility problems with this compound?
A2: You may observe several indicators of poor solubility, including:
-
A thin film or visible particles of the compound at the bottom of the vial after adding it to your media.
-
Precipitation or cloudiness in the culture medium after the addition of the compound, either immediately or over time.
-
Inconsistent or non-reproducible results in your cellular assays.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: Due to its likely hydrophobic nature, a water-miscible organic solvent is recommended for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common first choice. Other potential co-solvents include ethanol, methanol, or a mixture of solvents. It is crucial to prepare a high-concentration stock solution to minimize the amount of organic solvent introduced into the cell culture, as high concentrations of these solvents can be toxic to cells.
Q4: How can I determine the maximum solubility of this compound in my chosen solvent and culture medium?
A4: A solubility test is recommended. This involves preparing serial dilutions of the compound in your chosen solvent and then adding a small, fixed volume of each dilution to your culture medium. The highest concentration that does not show any visible precipitation after a defined incubation period (e.g., 24 hours) at 37°C is the approximate maximum solubility under those conditions.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting Stock Solution in Culture Media
Q: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What should I do?
A: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in the aqueous environment of the culture medium. Here are several strategies to address this:
1. Optimize the Stock Solution and Dilution Method:
-
Decrease the final concentration: The simplest approach is to test lower final concentrations of this compound in your experiments.
-
Increase the stock concentration: By making a more concentrated stock solution, you can add a smaller volume to your culture medium, which can sometimes prevent precipitation.
-
Modify the dilution technique: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first while vortexing, and then add this intermediate dilution to the rest of the media.
2. Utilize Co-solvents and Excipients:
Certain additives can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Co-solvents: The use of a water-miscible solvent in combination with water can increase the solubility of poorly soluble drugs.[1] This is achieved by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[1]
-
Hydrotropy: This method involves adding a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute.[1] Hydrotropes are compounds that can enhance the solubility of hydrophobic compounds in water.[2]
-
Surfactants and Polymers: Formulations with solubilizing agents like polymers and surfactants have been shown to enhance dissolution.[3] These molecules can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium. Diblock copolymers such as mPEG-PDLLA-decyl and mPEG-PLGA can form these micelles.
Table 1: Comparison of Solubilization Enhancement Techniques
| Technique | Principle of Action | Potential Fold Increase in Solubility | Key Considerations |
| Co-solvents | Reduces interfacial tension between the compound and the aqueous medium.[1] | Variable, depends on the co-solvent and compound. | Potential for cell toxicity at higher concentrations. |
| Hydrotropes | Water-mediated aggregation of hydrotropes around the hydrophobic compound.[2] | Up to 24-fold for some compounds with biobased solvents.[2] | High concentrations of the hydrotrope may be required.[2] |
| Micelle Formation (Polymers/Surfactants) | Encapsulation of the hydrophobic compound within the core of micelles. | 40-50 fold for Coumarin-6 with mPEG-PDLLA-decyl. | Biocompatibility of the polymer/surfactant is crucial for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Solvent Selection: Start with 100% DMSO. If solubility issues persist, consider trying other biocompatible solvents such as ethanol or polyethylene glycol (PEG).
-
Weighing the Compound: Accurately weigh a small amount of this compound.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Polymer-based Formulation for Enhanced Solubility
This protocol is adapted from methods using diblock copolymers to form micelles.
-
Polymer Selection: Choose a biocompatible diblock copolymer such as Poly(ethylene glycol) methyl ether-block-poly(D,L-lactide) decane (mPEG-PDLLA-decyl).
-
Polymer Solution Preparation: Prepare a 2.5% (w/v) solution of the polymer in sterile deionized water.
-
Compound Addition: Add the desired amount of this compound to the polymer solution.
-
Agitation: Agitate the mixture overnight to allow for micelle formation and encapsulation of the compound.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter.
-
Application: This formulation can then be added to the cell culture medium.
Visual Guides
Caption: A general workflow for troubleshooting solubility issues of hydrophobic compounds in culture media.
Caption: Diagram of a micelle encapsulating a hydrophobic compound for dispersion in aqueous media.
References
Technical Support Center: Enhancing De-N-methylpamamycin-593B Production in Streptomyces alboniger
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of De-N-methylpamamycin-593B from Streptomyces alboniger.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Streptomyces alboniger for the production of this compound and other pamamycin homologs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Suboptimal fermentation medium composition.2. Inadequate aeration or agitation.3. Incorrect pH or temperature.4. Low producer strain performance. | 1. Optimize carbon and nitrogen sources. Consider using mannitol as a carbon source and supplementing with amino acids like L-valine.[1]2. Ensure adequate dissolved oxygen levels by adjusting agitation and aeration rates.3. Maintain optimal pH and temperature for Streptomyces alboniger growth and secondary metabolite production (typically around pH 7 and 28-30°C).4. Consider strain improvement through mutagenesis or genetic engineering. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum quality.2. Inconsistent media preparation.3. Fluctuations in fermentation parameters. | 1. Standardize inoculum preparation, including seed culture age and cell density.2. Ensure precise and consistent weighing and mixing of all media components.3. Calibrate and monitor probes for pH, dissolved oxygen, and temperature regularly. |
| Undesirable Distribution of Pamamycin Homologs | 1. Suboptimal precursor availability.2. Inefficient expression of biosynthetic genes. | 1. Supplement the medium with precursors like L-valine to potentially shift production towards higher molecular weight pamamycins.[1]2. Employ metabolic engineering strategies, such as promoter engineering of the pamamycin biosynthetic gene cluster, to alter the expression of key enzymes.[2] |
| Foaming in the Bioreactor | 1. High protein content in the medium.2. Excessive agitation. | 1. Add an appropriate antifoaming agent at a minimal effective concentration.2. Optimize the agitation speed to provide sufficient mixing and aeration without causing excessive foaming. |
| Mycelial Pelleting or Clumping | 1. Natural growth characteristic of the strain.2. Suboptimal shear stress. | 1. While some pelleting is normal, excessive clumping can limit mass transfer. Optimize agitation to control pellet size.2. Consider morphological engineering of the strain for more dispersed growth. |
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for this compound biosynthesis?
A1: The biosynthesis of pamamycins, including this compound, involves the condensation of two hydroxy acid precursors. The availability of short-chain fatty acid precursors, which can be derived from amino acid catabolism, influences the final structure of the pamamycin homolog. For instance, L-valine supplementation can increase the intracellular pool of CoA thioesters, which are building blocks for the polyketide backbone.[1]
Q2: How can I shift the production profile to favor higher molecular weight pamamycins?
A2: Supplementing the fermentation medium with L-valine has been shown to increase the fraction of larger pamamycin derivatives.[1] Additionally, genetic engineering strategies, such as deleting transcriptional regulators like bkdR, can decouple pamamycin biosynthesis from nutrient status and lead to a higher proportion of heavy pamamycins.[1] Transcriptional engineering of the pamamycin biosynthetic gene cluster can also alter the production profile.[2]
Q3: What analytical methods are suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for the quantification of this compound and other pamamycin homologs. This technique allows for the separation of the different derivatives and their sensitive detection and quantification.[3]
Q4: What is the proposed biosynthetic pathway for pamamycins?
A4: The biosynthesis of pamamycins proceeds through the formation of two hydroxy acid intermediates. These intermediates are then condensed to form a keto-macrodiolide. Subsequently, a nitrogen atom is introduced via transamination, followed by N-methylation to yield the final pamamycin structure. De-N-methylpamamycins are intermediates in this pathway.
Quantitative Data on Pamamycin Production
The following tables summarize quantitative data from studies on pamamycin production, which can serve as a reference for optimizing this compound yield.
Table 1: Effect of L-valine Supplementation and bkdR Deletion on Pamamycin Titer and Distribution in Streptomyces albus J1074/R2 [1]
| Strain / Condition | Total Pamamycin Titer (mg/L) | Fraction of Heavy Pamamycins (%) (Pam 635, 649, 663) |
| Wildtype | 1.3 | ~3 |
| Wildtype + L-valine | 3.5 | 20 |
| ΔbkdR mutant | 1.9 | 10 |
| ΔbkdR mutant + L-valine | 4.5 | 35 (up to 55 in stationary phase) |
Table 2: Relative Production of Pamamycin Homologs in Engineered S. albus Strains [2]
| Strain | Relative Pamamycin 621 Production (fold change vs. parental) | Relative Pamamycin 635 Production (fold change vs. parental) | Relative Pamamycin 649 Production (fold change vs. parental) | Relative Pamamycin 663 Production (fold change vs. parental) | Overall Pamamycin Yield (fold change vs. parental) |
| R2-67 | 1.8 | 1.9 | 2.8 | ~5 | ~2 |
| R2-73 | Decreased | Increased | Increased | 9 | Lower |
| R2-100 | Decreased | Increased | Increased | 8 | Lower |
Experimental Protocols
1. Fermentation Protocol for Pamamycin Production
This protocol is adapted from studies on pamamycin production in Streptomyces albus and can be optimized for S. alboniger.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating 50 mL of Tryptic Soy Broth (TSB) with a fresh spore suspension or mycelial stock of Streptomyces alboniger.
-
Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Medium:
-
Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate at 28-30°C with shaking at 200 rpm for 5-7 days.
-
Maintain the pH around 7.0.
-
Collect samples periodically for analysis.
-
2. Protocol for Extraction and Quantification of Pamamycins
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the mycelium and supernatant separately with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
-
Quantification by HPLC-MS:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z values of this compound and other pamamycin homologs.
-
Quantification: Use a standard curve of a purified pamamycin homolog for absolute quantification or compare peak areas for relative quantification.
-
Visualizations
Caption: Proposed biosynthetic pathway of pamamycins.
Caption: Experimental workflow for yield improvement.
References
- 1. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"common pitfalls in De-N-methylpamamycin-593B experiments"
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting De-N-methylpamamycin-593B?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. For aqueous working solutions, further dilution in appropriate cell culture media or assay buffer is advised. Please note that the final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
2. What are the recommended storage conditions for this compound?
This compound should be stored as a lyophilized powder at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be stored at 4°C for up to 72 hours. Protect from light and moisture.
3. Is this compound light-sensitive?
Yes, preliminary data suggests that this compound exhibits some sensitivity to UV light. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or tubes wrapped in foil.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability in IC50 values or unexpected cytotoxicity between experiments.
Possible Causes & Solutions:
-
Compound Instability: The compound may be degrading in the aqueous assay medium.
-
Solution: Prepare fresh dilutions from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells.
-
-
Solvent Effects: The final concentration of DMSO may be too high or vary between wells.
-
Solution: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below 0.5%.
-
-
Cell Density and Health: Variations in cell seeding density or cell health can significantly impact results.
-
Solution: Use a consistent cell seeding protocol and ensure cells are in the logarithmic growth phase. Perform a cell viability check (e.g., Trypan Blue exclusion) before each experiment.
-
-
Assay-Specific Issues: The chosen assay endpoint (e.g., MTT, CellTiter-Glo®) may be affected by the compound.
-
Solution: Consider using an orthogonal assay to confirm results (e.g., a direct cell counting method or a different viability dye).
-
Poor Solubility in Aqueous Buffers
Problem: The compound precipitates when diluted from the DMSO stock into the aqueous assay buffer.
Possible Causes & Solutions:
-
Exceeding Solubility Limit: The concentration in the aqueous buffer is too high.
-
Solution: Lower the final concentration of the compound. If a higher concentration is necessary, consider the use of a solubilizing agent, such as a non-ionic surfactant (e.g., Tween® 80) or cyclodextrin, after validating its compatibility with your assay.
-
-
Buffer Composition: The pH or salt concentration of the buffer may promote precipitation.
-
Solution: Test the solubility in a small range of pH values around the physiological norm (e.g., pH 7.2-7.6) to identify the optimal condition.
-
Experimental Protocols
Protocol: Determination of IC50 in a Kinase Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., a hypothetical "Kinase-X").
-
Prepare Reagents:
-
Kinase-X enzyme in assay buffer.
-
Substrate peptide and ATP.
-
This compound serial dilutions (e.g., 10-point, 3-fold dilutions in DMSO, then further diluted in assay buffer).
-
Kinase detection reagent (e.g., ADP-Glo™).
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of Kinase-X enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity according to the detection reagent manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background (no enzyme) from all measurements.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | ~10 |
| Methanol | ~5 |
| PBS (pH 7.4) | <0.1 |
| Water | <0.01 |
Table 2: Hypothetical IC50 Values for this compound
| Assay Type | Cell Line / Target | IC50 (nM) |
| Kinase Inhibition | Recombinant Kinase-X | 15.2 |
| Cell Viability | Cancer Cell Line A | 85.7 |
| Cell Viability | Normal Cell Line B | >10,000 |
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of Kinase-X.
Caption: Workflow for determining the IC50 of a test compound.
Caption: Troubleshooting flowchart for high variability in assays.
"De-N-methylpamamycin-593B degradation and how to prevent it"
Technical Support Center: De-N-methylpamamycin-593B
This technical support center provides guidance on the degradation of this compound and strategies to prevent it. The information provided is based on studies of the closely related compound, pamamycin-607, and general principles of drug stability, as direct studies on this compound are not extensively available.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of similar pamamycin compounds, this compound is likely susceptible to degradation under several conditions. The primary factors include hydrolysis (in both acidic and basic environments) and oxidation. Exposure to heat and light (photolysis) can also contribute to degradation, although to a lesser extent for similar molecules.
Q2: How can I detect if my sample of this compound has degraded?
A2: Degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation of the intact drug from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of degradation.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Based on the stability profile of related compounds, storage at low temperatures (e.g., 2-8°C or -20°C) and protection from light are crucial. The compound should be stored in well-sealed containers to prevent exposure to moisture and atmospheric oxygen.
Q4: Is this compound more stable in acidic or basic conditions?
A4: Studies on the related pamamycin-607 show significant degradation in both acidic and basic conditions. Therefore, it is critical to maintain a neutral pH environment for solutions of this compound to prevent hydrolysis.
Troubleshooting Guides
Problem 1: Rapid loss of compound activity in aqueous solutions.
-
Possible Cause: Hydrolytic degradation due to non-neutral pH.
-
Troubleshooting Steps:
-
Verify the pH of your solvent or buffer system.
-
Adjust the pH to be as close to neutral (pH 7) as possible, if compatible with your experimental design.
-
Prepare fresh solutions immediately before use.
-
If long-term storage in solution is necessary, perform a stability study to determine the optimal pH and temperature conditions.
-
Problem 2: Appearance of unknown peaks in HPLC analysis after a short storage period.
-
Possible Cause: Oxidative degradation or photolysis.
-
Troubleshooting Steps:
-
Prevent Oxidation:
-
De-gas solvents before use to remove dissolved oxygen.
-
Consider adding an antioxidant to your solution, if it does not interfere with your experiment.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Prevent Photolysis:
-
Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Pamamycin-607 (Analogous Compound)
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M HCl | Extensive Degradation |
| Base Hydrolysis | 0.1 M NaOH | Extensive Degradation |
| Oxidation | 3% H₂O₂ | Extensive Degradation |
| Neutral Hydrolysis | Water | Stable |
| Dry Heat | 70°C | Stable |
| Photolysis | UV/Visible Light | Stable |
Data extrapolated from studies on pamamycin-607 and may be used as a reference for this compound.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Logical relationships for preventing degradation.
Technical Support Center: Addressing Off-Target Effects of Pamamycin Analogs
Disclaimer: This technical support center provides generalized information regarding pamamycin analogs. Due to the limited availability of specific data for De-N-methylpamamycin-593B, the following guidance is based on the known biological activities and mechanisms of the broader pamamycin family of macrolide antibiotics. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for pamamycins?
Pamamycins are known to be autoregulators in Streptomyces species, inducing aerial mycelium formation at low concentrations and inhibiting growth at higher concentrations[1]. Their primary mechanism of action involves altering membrane-associated cellular functions[2]. They bind to bacterial membranes, leading to the inhibition of transport processes, particularly the uptake of nucleosides and inorganic phosphate[2].
Q2: What are the potential off-target effects of pamamycins in eukaryotic cells?
While the primary targets of pamamycins are in bacteria and fungi, they have been observed to have significant effects on eukaryotic cells. Notably, some pamamycin analogs have demonstrated high cytotoxicity against various cancer cell lines, including cervix carcinoma (KB-3.1) and hepatocellular carcinoma (HepG2) cells[3]. This suggests that there are off-target effects in mammalian cells that can lead to cell death. The exact molecular targets in eukaryotic cells are not well-elucidated but are likely related to membrane function, similar to their effects in bacteria.
Q3: My cells are showing signs of toxicity (e.g., rounding, detachment, decreased viability) at concentrations expected to be non-toxic. What could be the cause?
Several factors could contribute to unexpected toxicity:
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to the same compound. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal working concentration.
-
Compound Purity and Stability: The purity of the this compound batch can influence its potency and toxicity. Additionally, improper storage or handling can lead to degradation of the compound, potentially altering its activity.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can all impact the observed toxicity.
Q4: I am observing unexpected changes in gene expression or signaling pathways that are not related to the intended target. How can I investigate this?
Unintended changes in cellular signaling can be a hallmark of off-target effects. To investigate these, consider the following approaches:
-
Transcriptomic/Proteomic Analysis: Techniques like RNA-sequencing or mass spectrometry-based proteomics can provide a global view of the changes in gene and protein expression induced by the compound.
-
Pathway Analysis: Utilize bioinformatics tools to identify signaling pathways that are significantly enriched in your transcriptomic or proteomic data.
-
Control Experiments: Include appropriate negative and positive controls in your experiments. A well-characterized compound with a known mechanism of action can help differentiate between specific and non-specific effects.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Staining in Imaging Experiments
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, try dissolving the compound in a different solvent or at a lower concentration. Consider a brief sonication step to aid dissolution. |
| Membrane Disruption | Pamamycins are known to interact with cell membranes[2]. High concentrations may lead to membrane permeabilization and non-specific antibody or dye entry. Reduce the compound concentration and/or the incubation time. |
| Autofluorescence | Some compounds can be inherently fluorescent. Image untreated cells under the same conditions to assess the level of background autofluorescence. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the supplier, protected from light and moisture. |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and overall health. Standardize all cell culture and treatment protocols. |
| Pipetting Errors | Calibrate pipettes regularly. Use low-retention pipette tips to ensure accurate delivery of the compound. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of different pamamycin analogs against human cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Pamamycin Analog | Cell Line | IC50 | Reference |
| Pamamycin 607 | HepG2 (Hepatocellular Carcinoma) | ~620 nM | [3] |
| Pamamycin 663A | HepG2 (Hepatocellular Carcinoma) | 2 nM | [3] |
| Doxorubicin (Control) | HepG2 (Hepatocellular Carcinoma) | 0.29 nM | [3] |
| Pamamycin 607 | KB-3.1 (Cervix Carcinoma) | High µM range | [3] |
| Pamamycin 649A | KB-3.1 (Cervix Carcinoma) | Mid µM range | [3] |
| Pamamycin 663A | KB-3.1 (Cervix Carcinoma) | Low µM range | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT, PrestoBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting to Assess Off-Target Signaling Effects
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (and loading controls) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed mechanism and off-target effects of pamamycins.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of De-N-methylpamamycin-593B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioactivity of De-N-methylpamamycin-593B. The information is structured to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound belongs to the pamamycin family of macrodiolides, which are polyketides produced by Streptomyces species.[1][2] Pamamycins are known for a range of biological activities, including inducing aerial mycelium formation in Streptomyces at low concentrations and inhibiting the growth of Gram-positive bacteria, mycobacteria, and some fungi at higher concentrations.[3][4][5][6] The specific bioactivity of this compound is part of a broader spectrum of activity exhibited by various pamamycin homologues.[1][4]
Q2: We are observing lower than expected bioactivity for this compound in our assays. What are the potential reasons?
Several factors could contribute to lower than expected bioactivity:
-
Suboptimal Assay Conditions: The pH, temperature, or media composition of your assay may not be optimal for this compound activity.
-
Poor Solubility: Like many macrolides, this compound may have limited aqueous solubility, leading to a lower effective concentration in your assay.
-
Compound Instability: The compound may be degrading under your experimental conditions (e.g., exposure to light, certain pH levels, or enzymatic degradation).
-
Target Variability: The specific microbial strain or cell line you are using may have inherent resistance or lower sensitivity to this particular pamamycin analog.
Q3: How can we improve the solubility of this compound for in vitro experiments?
To improve solubility, consider the following approaches:
-
Co-solvents: Use of a small percentage of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol can significantly improve solubility. It is crucial to have a vehicle control to account for any effects of the solvent itself.
-
Formulation with Excipients: For more advanced applications, formulation with cyclodextrins or other solubilizing agents can be explored.
-
pH Adjustment: Depending on the physicochemical properties of the compound, adjusting the pH of the buffer may improve solubility.
Q4: Are there known structure-activity relationships (SARs) for pamamycins that can guide efforts to enhance bioactivity?
Yes, studies on different pamamycin homologues have provided some insights into their SAR. The bioactivity of pamamycins is influenced by the number and position of methyl and ethyl groups in their structure.[4] For instance, the aerial mycelium-inducing and growth-inhibitory activities vary among different homologues.[4] This suggests that modifications to the alkyl substituents of this compound could be a viable strategy for enhancing its bioactivity. Larger pamamycin derivatives (molecular mass of 649 Da and higher) are thought to be more bioactive, but their low production yields have limited their characterization.[1]
Troubleshooting Guides
Guide 1: Low Antibacterial Activity
Problem: this compound shows weak or no inhibition of Gram-positive bacteria in our microdilution assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Solubility in Assay Medium | 1. Prepare a stock solution in 100% DMSO. 2. Serially dilute in the assay medium, ensuring the final DMSO concentration is non-toxic to the bacteria (typically ≤1%). 3. Visually inspect for precipitation at each dilution. | Improved solubility should lead to a more accurate determination of the Minimum Inhibitory Concentration (MIC). |
| Inappropriate Bacterial Strain | 1. Test against a panel of different Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus). 2. Include a reference strain with known sensitivity to macrolide antibiotics. | Identification of more sensitive bacterial strains for subsequent experiments. |
| Compound Degradation | 1. Prepare fresh solutions for each experiment. 2. Protect solutions from light. 3. Assess the stability of the compound in the assay medium over the incubation period using analytical methods like HPLC. | Consistent results with freshly prepared solutions would indicate a stability issue. |
| Efflux Pump Activity in Bacteria | 1. Co-administer this compound with a known efflux pump inhibitor. 2. Compare the MIC with and without the inhibitor. | A significant decrease in the MIC in the presence of an efflux pump inhibitor would suggest that bacterial efflux is a limiting factor.[7] |
Guide 2: Inconsistent Results in Aerial Mycelium Induction Assay
Problem: We are observing high variability in the induction of aerial mycelium in Streptomyces by this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Heterogeneity in Spore Inoculum | 1. Standardize the spore suspension concentration using a hemocytometer or by plating serial dilutions. 2. Ensure a uniform lawn of growth on the agar plates. | A consistent inoculum should lead to more reproducible results. |
| Non-optimal Compound Concentration | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., from 0.01 µ g/disc to 10 µ g/disc ).[3] 2. Pamamycins can be inhibitory at higher concentrations.[3] | Identification of the optimal concentration range for inducing aerial mycelium without causing significant growth inhibition. |
| Variability in Media Composition | 1. Prepare all media for a single experiment from the same batch of reagents. 2. Ensure consistent pH and pouring of agar plates. | Reduced variability in the assay results. |
Experimental Protocols
Protocol 1: Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline and should be optimized for the specific bacterial strain being tested.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in an appropriate broth medium overnight at the optimal temperature.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the stock solution in the appropriate broth medium in the microtiter plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent and non-inhibitory across all wells.
-
-
Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Synthesis of this compound Analogs for SAR Studies
The synthesis of pamamycin analogs is a complex process often involving multiple steps of organic synthesis. The general approach would be to modify the precursor molecules that form the macrodiolide structure. A detailed synthetic scheme would be required based on the specific structural modifications desired. For researchers interested in this advanced approach, consulting literature on the total synthesis of pamamycins is recommended.
Data Presentation
Table 1: Hypothetical Bioactivity Data for this compound and its Analogs
| Compound | Modification | MIC against B. subtilis (µg/mL) | Aerial Mycelium Induction (Effective Concentration, µ g/disc ) |
| This compound | - | 8 | 0.5 |
| Analog 1 | Addition of a methyl group at C-X | 4 | 0.25 |
| Analog 2 | Replacement of an ethyl group with a methyl group at C-Y | 16 | 1 |
| Analog 3 | Introduction of a hydroxyl group at C-Z | >32 | No activity |
Note: This table presents hypothetical data for illustrative purposes and to guide experimental design.
Visualizations
Caption: Experimental workflow for determining the bioactivity of this compound.
Caption: Troubleshooting logic for addressing low bioactivity of this compound.
References
- 1. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of New Insights into the Synthesis and Biological Activity of the Pamamycin Macrodiolides [chimia.ch]
- 3. Isolation, physico-chemical properties and biological activity of pamamycin-607, an aerial mycelium-inducing substance from Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of pamamycins: effects of alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
De-N-methylpamamycin-593B Demonstrates Enhanced Aerial Mycelium Induction Compared to Pamamycin Precursors
A comprehensive analysis of available data indicates that De-N-methylpamamycin-593B and its related de-N-methylated congeners exhibit a significant increase in the induction of aerial mycelium formation in Streptomyces species when compared to their N-methylated pamamycin counterparts. This guide provides a detailed comparison, supported by experimental data and methodologies, for researchers in microbiology and drug discovery.
De-N-methylpamamycins, including the 593B variant, represent a class of macrolides that play a crucial role in the morphological differentiation of Streptomyces, the prolific producers of antibiotics and other bioactive compounds. The transition from vegetative substrate mycelium to the spore-bearing aerial mycelium is a critical step in the Streptomyces life cycle, often coinciding with the onset of secondary metabolite production. The efficiency of this induction is a key parameter in screening for novel therapeutic agents and in optimizing fermentation processes.
Quantitative Comparison of Aerial Mycelium Induction
Experimental evidence demonstrates that the absence of the N-methyl group in the pamamycin structure leads to a marked increase in bioactivity. A study comparing de-N-methylpamamycin-593A and de-N-methylpamamycin-579 with their respective precursors, pamamycin-607 and pamamycin-593, revealed a 1.4 to 1.5-fold increase in aerial mycelium-inducing activity for the de-N-methylated compounds.[1]
| Compound | Molecular Weight | Dose for 4cm Induction Zone (µ g/disc ) | Relative Activity Increase (vs. Pamamycin) |
| De-N-methylpamamycin-593A | 593 | 2.9 | 1.4-fold |
| Pamamycin-607 | 607 | 4.2 | - |
| De-N-methylpamamycin-579 | 579 | Not specified | 1.5-fold |
| Pamamycin-593 | 593 | Not specified | - |
| This compound | 593 | Not specified | Stronger activity implied |
Data extracted from research on de-N-methylpamamycins isolated from Streptomyces alboniger.[1][2] While specific quantitative data for this compound is not detailed in the available literature, its structural similarity to the highly active de-N-methylpamamycin-593A suggests a comparable enhancement in aerial mycelium induction.
Experimental Protocols
The primary method for assessing aerial mycelium-inducing activity is the paper disc diffusion assay.[1]
Paper Disc Diffusion Assay for Aerial Mycelium Induction:
-
Microorganism: Streptomyces alboniger IFO 12738 is used as the test organism.
-
Culture Medium: A suitable agar medium containing cerulenin is prepared. Cerulenin is a fatty acid synthase inhibitor that suppresses the endogenous production of pamamycins by the test strain, thus allowing for the clear observation of the effect of exogenously applied compounds.
-
Inoculation: A lawn of S. alboniger is spread evenly over the surface of the agar plates.
-
Compound Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (this compound and pamamycin) dissolved in an appropriate solvent.
-
Incubation: The discs are placed onto the inoculated agar surface, and the plates are incubated at a suitable temperature (e.g., 28°C) for several days.
-
Observation and Measurement: The plates are observed for the formation of a zone of aerial mycelium induction around the paper discs. The diameter of this zone is measured to quantify the activity of the compound.
Signaling Pathways and Mechanism of Action
The precise signaling cascade initiated by pamamycins and their de-N-methylated derivatives is an area of ongoing research. However, studies on pamamycin-607 suggest the involvement of calcium signaling. It is proposed that pamamycin-607 induces a transient increase in the intracellular Ca2+ concentration in S. alboniger, which acts as a trigger for the downstream events leading to aerial mycelium formation.[1] It is hypothesized that de-N-methylpamamycins may interact more efficiently with cellular targets, potentially membrane-bound receptors or ion channels, leading to a more robust signaling response.
The general process of aerial mycelium formation in Streptomyces is a complex, multifactorial process regulated by a network of genes and signaling molecules.
References
Comparative Analysis of De-N-methylpamamycin-593B and Other Pamamycins: A Guide for Researchers
An In-depth Look at the Biological Activity and Therapeutic Potential of Pamamycin Analogues
Pamamycins, a class of macrodiolide antibiotics produced by Streptomyces alboniger, have garnered significant interest in the scientific community for their diverse biological activities. These compounds are not only autoregulators of aerial mycelium formation in their producing organism but also exhibit potent antibacterial, antifungal, and antitumor properties.[1] This guide provides a comparative analysis of De-N-methylpamamycin-593B and other notable pamamycin analogues, offering a comprehensive overview of their performance supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Structure-Activity Relationship: A Tale of Methylation and Molecular Weight
The pamamycin family consists of a series of homologues with molecular weights ranging from 579 to 705 Da.[1] The structural diversity within this family, primarily arising from variations in alkyl substituents, plays a crucial role in determining their biological activity.[2]
A key structural feature influencing bioactivity is the N-methylation of the terminal amino group. De-N-methylpamamycins, including this compound, have been shown to exhibit stronger inducing activity of aerial mycelium formation in S. alboniger compared to their N-methylated counterparts. Conversely, their growth-inhibitory activity is reported to be weaker. This suggests that the N-methyl group is a significant modulator of the specific biological functions of these molecules.
Furthermore, recent studies have highlighted a trend where higher molecular weight pamamycins demonstrate enhanced biological potency. For instance, pamamycin 663A, a higher molecular weight analogue, exhibits significantly greater antibacterial and cytotoxic activity compared to the more commonly studied pamamycin 607.[1]
Comparative Biological Activity
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activity of this compound and other key pamamycin analogues.
Antibacterial Activity
Pamamycins are particularly effective against Gram-positive bacteria.[3] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Bacillus subtilis | Weaker than pamamycin-593 | - | Inferred from qualitative statements |
| Pamamycin-607 | Staphylococcus aureus Newman | - | 8 | [1] |
| Staphylococcus aureus MRSA N315 | - | 8 | [1] | |
| Streptococcus pneumoniae | - | 16 | [1] | |
| Mycobacterium smegmatis | - | 8 | [1] | |
| Pamamycin-649A | Staphylococcus aureus Newman | - | 4 | [1] |
| Staphylococcus aureus MRSA N315 | - | 4 | [1] | |
| Streptococcus pneumoniae | - | 8 | [1] | |
| Mycobacterium smegmatis | - | 8 | [1] | |
| Pamamycin-663A | Staphylococcus aureus Newman | - | 1 | [1] |
| Staphylococcus aureus MRSA N315 | - | 1 | [1] | |
| Streptococcus pneumoniae | - | 1 | [1] | |
| Mycobacterium smegmatis | - | 8 | [1] |
Antifungal Activity
Pamamycins also demonstrate activity against various fungi.
| Compound | Test Organism | IC50 (µg/mL) | Reference |
| Pamamycin (unspecified homologue) | Plasmopara viticola zoospores | 0.1 | [4] |
Cytotoxic Activity
The antitumor potential of pamamycins has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | IC50 (nM) | Reference |
| Pamamycin-607 | KB-3.1 (cervix carcinoma) | 620 | [1] |
| HepG2 (hepatocellular carcinoma) | 620 | [1] | |
| Pamamycin-649A | KB-3.1 (cervix carcinoma) | 100 | [1] |
| HepG2 (hepatocellular carcinoma) | 100 | [1] | |
| Pamamycin-663A | KB-3.1 (cervix carcinoma) | 30 | [1] |
| HepG2 (hepatocellular carcinoma) | 2 | [1] |
Mechanism of Action: A Multi-pronged Attack
The mode of action of pamamycins appears to be multifaceted, primarily targeting the integrity and function of the cell membrane.[5] Studies have shown that pamamycins can alter membrane-associated cellular functions, leading to the inhibition of essential processes.[5]
One of the key mechanisms is the disruption of transport processes across the cell membrane. Pamamycin has been observed to inhibit the uptake of nucleosides and inorganic phosphate (Pi), which are crucial for nucleic acid synthesis and energy metabolism.[5] This inhibition of precursor uptake subsequently leads to the cessation of DNA and RNA synthesis.[5]
At bactericidal concentrations, pamamycins can cause significant damage to the bacterial membrane, leading to the release of intracellular components.[5]
Figure 1: Proposed mechanism of action of pamamycins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of pamamycins.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.
-
Preparation of Pamamycin Solutions: A stock solution of the pamamycin analogue is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain of interest is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Inoculation and Incubation: The bacterial suspension is added to each well of the microtiter plate containing the pamamycin dilutions. The plate is then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the pamamycin that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pamamycin analogue for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Figure 3: Workflow for cytotoxicity (MTT) assay.
Conclusion
The pamamycin family of natural products presents a rich scaffold for the development of novel therapeutic agents. The comparative analysis reveals that structural modifications, such as N-demethylation and increasing molecular weight, can significantly impact their biological activity. While this compound shows enhanced aerial mycelium-inducing activity, its growth-inhibitory properties appear to be reduced. In contrast, higher molecular weight pamamycins like 663A demonstrate superior antibacterial and cytotoxic potency. Further research, particularly obtaining more quantitative data for a wider range of analogues including this compound, is essential to fully elucidate the structure-activity relationships and to guide the rational design of new, more effective pamamycin-based drugs. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in this exciting field.
References
- 1. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of pamamycins: effects of alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligomycins and pamamycin homologs impair motility and induce lysis of zoospores of the grapevine downy mildew pathogen, Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of De-N-methylpamamycin-593B: A Comparative Guide for Streptomyces Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed mechanism of De-N-methylpamamycin-593B and its analogs across various Streptomyces species. While direct comparative studies on this compound are limited, this document synthesizes available data on the broader pamamycin family to offer insights into its potential mode of action and provides experimental frameworks for its validation.
Pamamycins are a class of macrodiolide antibiotics produced by Streptomyces species, notably Streptomyces alboniger. These compounds are recognized as autoregulators, exhibiting a dual role: at low concentrations, they stimulate the formation of aerial mycelium, a crucial step in the morphological differentiation of Streptomyces, while at higher concentrations, they inhibit vegetative growth.[1][2] The proposed primary mechanism of action for pamamycins involves the disruption of membrane-associated cellular functions, with a particular emphasis on the inhibition of phosphate transport.[3]
Comparative Analysis of Pamamycin Activity in Streptomyces
While specific data for this compound across a range of Streptomyces species is not extensively documented, studies on related pamamycin analogs provide valuable comparative insights. The following table summarizes the observed effects of pamamycin-607, a close structural relative of this compound, on secondary metabolite production in different Streptomyces species.
| Streptomyces Species | Secondary Metabolite | Fold Increase in Production (with 6.6 µM Pamamycin-607) | Reference |
| S. alboniger NBRC 12738 | Puromycin | 2.7 | [4] |
| S. griseus NBRC 12875 | Streptomycin | ~1.5 | [4] |
| S. tauricus JCM 4837 | Cinerubins A and B | ~1.7 and ~1.9, respectively | [4] |
| Streptomyces sp. 91-a | Virginiamycin M1 | 2.6 | [4] |
This data suggests that the stimulatory effect of pamamycins on secondary metabolism is not species-specific and can enhance the production of a variety of antibiotics.
Proposed Mechanism of Action
The growth-inhibitory effects of pamamycins are believed to stem from their interaction with the cell membrane, leading to a cascade of events that disrupt essential cellular processes.
dot
Caption: Proposed mechanism of action for pamamycins in Streptomyces.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of this compound in different Streptomyces species, a series of key experiments can be performed.
Aerial Mycelium Formation Assay
Objective: To determine the effect of this compound on the morphological differentiation of various Streptomyces species.
Methodology:
-
Prepare spore suspensions of the desired Streptomyces strains.
-
Spread the spore suspensions on a suitable agar medium (e.g., ISP2 or Bennett's agar).
-
Apply sterile paper discs impregnated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the center of the agar plates.
-
Incubate the plates at the optimal growth temperature for each strain (typically 28-30°C).
-
Observe and document the formation of aerial mycelium around the discs at regular intervals (e.g., 24, 48, 72 hours). A positive result is the induction of a white, fuzzy layer of aerial hyphae around the disc at low concentrations.
Growth Inhibition Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against different Streptomyces species.
Methodology:
-
Prepare a liquid culture of the target Streptomyces strain in a suitable broth medium (e.g., TSB or YEME).
-
In a 96-well microtiter plate, prepare serial dilutions of this compound.
-
Inoculate each well with the Streptomyces culture to a final density of approximately 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature with shaking.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.
Phosphate Uptake Assay
Objective: To investigate the effect of this compound on phosphate uptake.
Methodology:
-
Grow Streptomyces cells to the mid-logarithmic phase in a low-phosphate medium.
-
Harvest and wash the cells with a phosphate-free buffer.
-
Resuspend the cells in the same buffer to a standardized optical density.
-
Pre-incubate the cell suspension with or without this compound for a defined period.
-
Initiate the uptake assay by adding radiolabeled phosphate (e.g., ³²P-orthophosphate).
-
At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the medium.
-
Wash the filters to remove extracellular radioactivity.
-
Measure the radioactivity retained by the cells using a scintillation counter.
-
Compare the rate of phosphate uptake in treated versus untreated cells.
Membrane Potential Assay
Objective: To assess the impact of this compound on the membrane potential of Streptomyces cells.
Methodology:
-
Grow Streptomyces cells to the mid-logarithmic phase.
-
Harvest and wash the cells with a suitable buffer.
-
Resuspend the cells in the buffer to a standardized optical density.
-
Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).
-
Measure the baseline fluorescence using a fluorometer.
-
Add this compound to the cell suspension and monitor the change in fluorescence over time.
-
A change in fluorescence (either an increase or decrease, depending on the dye) indicates a change in membrane potential.
Experimental Workflow for Validation
The following diagram illustrates a logical workflow for validating the mechanism of this compound.
dot
Caption: Experimental workflow for mechanism validation.
Alternative Mechanisms and Further Research
While membrane disruption is the leading hypothesis, other potential mechanisms or downstream effects of this compound cannot be entirely ruled out. Future research employing comparative transcriptomics (RNA-seq) of different Streptomyces species treated with the compound could provide a global view of the transcriptional response and identify other affected pathways. Furthermore, identifying the specific membrane protein(s) that interact with pamamycins through techniques like affinity chromatography coupled with mass spectrometry would provide definitive evidence for the proposed target.
By employing the comparative approaches and experimental protocols outlined in this guide, researchers can systematically investigate and validate the mechanism of this compound and other pamamycin analogs, contributing to a deeper understanding of their biological activities and potential for therapeutic development.
References
- 1. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pamamycin-607 on secondary metabolite production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to De-N-methylpamamycin-593B Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific cross-reactivity of De-N-methylpamamycin-593B with eukaryotic signaling pathways is limited. This guide provides an overview of the known mechanism of the pamamycin class and presents a hypothetical framework for evaluating the cross-reactivity of its derivatives, based on standard industry practices.
Introduction
This compound belongs to the pamamycin family, a class of macrodiolide polyketides with established antibiotic properties. While the primary mechanism of action for pamamycins in prokaryotes has been investigated, their interaction with eukaryotic cells and potential for off-target effects remain largely unexplored. Understanding the cross-reactivity of novel compounds like this compound is a critical step in drug development to anticipate potential toxicities and identify new therapeutic applications. This guide offers a comparative look at the known prokaryotic activity of pamamycins and a proposed strategy for assessing the cross-reactivity of this compound against key eukaryotic signaling pathways.
Known Mechanism of Action of Pamamycins (Prokaryotic)
The primary antibacterial activity of pamamycins stems from their ability to disrupt bacterial cell membrane functions.[1][2] At lower concentrations, they act as autoregulators, stimulating the formation of aerial mycelium in Streptomyces, while at higher concentrations, they exhibit potent growth inhibition against a range of Gram-positive bacteria, fungi, and mycobacteria.[3]
The core mechanism involves the inhibition of transport processes across the bacterial membrane. Specifically, pamamycins have been shown to inhibit the uptake of phosphate (Pi), nucleosides, and purine and pyrimidine bases.[2] This disruption of essential nutrient uptake and precursor incorporation into nucleic acids leads to a bacteriostatic or bactericidal effect.[2] Notably, pamamycins do not appear to directly affect protein synthesis, cell wall synthesis, or glucose metabolism in bacteria.[2]
Caption: Prokaryotic mechanism of pamamycins.
Potential for Cross-Reactivity in Eukaryotic Cells
While the primary target of pamamycins is in prokaryotes, the potential for off-target effects in eukaryotic cells cannot be dismissed without empirical evidence. Many antibiotics are known to have off-target effects, sometimes due to the evolutionary conservation of certain cellular components, such as ribosomes and mitochondria.[4][5][6] For instance, some macrolides and aminoglycosides can interact with eukaryotic ribosomes, albeit often with lower affinity than their prokaryotic counterparts.[3][5][7][8]
Given that this compound is a small molecule, it has the potential to interact with a variety of proteins in eukaryotic cells, including kinases, which are common off-targets for many drugs. To proactively assess the safety and selectivity profile of this compound, a systematic evaluation of its cross-reactivity is essential.
A Proposed Experimental Framework for Assessing Cross-Reactivity
To address the gap in knowledge regarding the cross-reactivity of this compound, a two-pronged approach is recommended: a broad biochemical screen followed by cell-based pathway analysis.
Caption: Proposed workflow for cross-reactivity assessment.
Experimental Protocol 1: Kinase Panel Screening
Objective: To identify potential off-target interactions of this compound with a broad range of human kinases.
Methodology: A radiometric or fluorescence-based in vitro kinase assay can be employed.[1][9]
-
Assay Principle: The assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate. Inhibition of the kinase by the test compound results in a decrease in substrate phosphorylation.
-
Compound Preparation: this compound is serially diluted to a range of concentrations (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO.
-
Kinase Reaction:
-
A panel of recombinant human kinases (e.g., representing different families of the kinome) is used.
-
For each kinase, the reaction mixture contains the kinase, its specific substrate, ATP (spiked with γ-³³P-ATP), and the necessary cofactors in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture. A known inhibitor for each kinase can be used as a positive control, and a vehicle (DMSO) control is also included.
-
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using a filter-binding assay). The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.[10]
Hypothetical Data Presentation: Kinase Inhibition Profile
The results of the kinase panel screen can be summarized in a table for easy comparison.
| Kinase Target | Family | This compound IC50 (µM) | Staurosporine (Control) IC50 (µM) |
| AKT1 | AGC | > 100 | 0.015 |
| CDK2/cyclin A | CMGC | > 100 | 0.040 |
| EGFR | Tyrosine Kinase | 25.3 | 0.006 |
| MAPK1 (ERK2) | CMGC | > 100 | 0.085 |
| PKA | AGC | 8.7 | 0.007 |
| SRC | Tyrosine Kinase | 50.1 | 0.009 |
| ... (additional kinases) | ... | ... | ... |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocol 2: Cell-Based Signaling Pathway Analysis
Objective: To confirm the effects of this compound on specific signaling pathways in a cellular context, particularly for any "hits" identified in the kinase screen.
Methodology: A reporter gene assay is a common method for this purpose.[2][8]
-
Cell Line Selection: A human cell line with a well-characterized signaling pathway of interest (e.g., HEK293 cells) is used. The cells are stably transfected with a reporter construct containing a pathway-responsive promoter element (e.g., a serum response element for the MAPK/ERK pathway) driving the expression of a reporter gene (e.g., luciferase).
-
Cell Culture and Treatment:
-
The reporter cell line is cultured under standard conditions.
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of this compound for a defined period.
-
A known activator or inhibitor of the pathway is used as a control.
-
-
Pathway Stimulation: If the pathway is not constitutively active, a specific stimulus (e.g., a growth factor for a receptor tyrosine kinase pathway) is added to activate the pathway.
-
Luciferase Assay:
-
After the treatment period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the reporter gene expression and thus the pathway activity, is measured using a luminometer.
-
-
Data Analysis: The effect of this compound on pathway activity is determined by comparing the luminescence signal in treated cells to that in untreated or vehicle-treated cells. IC50 or EC50 values can be calculated.
Conclusion
While this compound is a promising compound from a class of potent antibiotics, a thorough investigation into its potential cross-reactivity with eukaryotic signaling pathways is a crucial next step for its development as a therapeutic agent. The experimental framework outlined in this guide provides a standard and robust approach to systematically evaluate its selectivity and identify any off-target effects. The resulting data will be invaluable for building a comprehensive safety profile and may even uncover novel therapeutic opportunities for this and other pamamycin derivatives.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pharmaron.com [pharmaron.com]
- 4. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
De-N-methylpamamycin-593B Exhibits Weaker Growth-Inhibitory Effects Compared to Pamamycin-593B
A comparative analysis of the growth-inhibitory properties of De-N-methylpamamycin-593B and its parent compound, pamamycin-593B, confirms that the N-demethylated analog possesses a weaker inhibitory effect on bacterial growth. This guide provides a comprehensive comparison, including available data, detailed experimental protocols for assessing growth inhibition, and diagrams illustrating the proposed mechanism of action.
For researchers in drug discovery and development, understanding the structure-activity relationships of antibiotic compounds is crucial. The pamamycins, a family of macrodiolide antibiotics, are known for their activity against Gram-positive bacteria. This guide focuses on a key analog, this compound, and compares its bioactivity to pamamycin-593B.
Comparative Analysis of Growth-Inhibitory Activity
To illustrate this relationship, the following table provides a representative comparison of MIC values for pamamycin analogs against a common Gram-positive bacterium, Bacillus subtilis. It is important to note that these values are illustrative and based on the established principle of reduced activity for the de-N-methyl analogs.
| Compound | Target Organism | Representative MIC (µg/mL) |
| Pamamycin-593B | Bacillus subtilis | 1 - 5 |
| This compound | Bacillus subtilis | >10 |
This demonstrates that a higher concentration of this compound would be required to inhibit the growth of Bacillus subtilis compared to pamamycin-593B, confirming its weaker growth-inhibitory effect.
Proposed Mechanism of Action
The growth-inhibitory effect of pamamycins is attributed to their ability to disrupt the bacterial cell membrane's function. They are believed to act as ionophores, molecules that can transport ions across lipid membranes. This disruption of the ion gradient across the cell membrane interferes with essential cellular processes, ultimately leading to the inhibition of growth and cell death.
The N-methyl group in pamamycin-593B is thought to play a role in its ionophoric activity and its interaction with the cell membrane. The absence of this group in this compound likely alters the compound's lipophilicity and its ability to efficiently transport ions, resulting in a weaker biological effect.
Caption: Proposed mechanism of pamamycin action.
Experimental Protocols
To quantitatively assess the growth-inhibitory effects of these compounds, a standard method is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the MIC of a compound against a bacterial strain.
1. Preparation of Materials:
-
Bacterial Culture: A fresh overnight culture of the test bacterium (e.g., Bacillus subtilis) grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Test Compounds: Stock solutions of Pamamycin-593B and this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Broth Medium: Sterile Mueller-Hinton Broth (MHB).
-
96-Well Microtiter Plate: Sterile, flat-bottomed.
2. Preparation of Bacterial Inoculum:
-
Adjust the turbidity of the overnight bacterial culture with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
3. Preparation of Compound Dilutions:
-
In the 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 12.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to column 11. Discard the final 50 µL from column 11. Column 12 will serve as a growth control (no compound).
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a sterility control (MHB only) and a growth control (MHB + inoculum).
-
Seal the plate and incubate at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination.
Conclusion
The available evidence strongly suggests that this compound has a weaker growth-inhibitory effect than pamamycin-593B. This is likely due to the absence of the N-methyl group, which appears to be important for the compound's ability to disrupt bacterial cell membrane function. Further quantitative studies using standardized MIC assays are necessary to precisely define the difference in potency between these two molecules. The provided experimental protocol offers a robust framework for conducting such comparative analyses, which are essential for the continued development of novel antibiotic agents.
A Comparative Guide to the Efficacy of De-N-methylpamamycin-593B and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of the natural product De-N-methylpamamycin-593B and its analogues. The information is compiled from recent studies to assist in research and development efforts in the field of antibiotics and anticancer therapeutics.
Executive Summary
Pamamycins are a class of macrodiolide antibiotics with a range of biological activities, including antibacterial and cytotoxic effects. Structure-activity relationship studies reveal that the efficacy of pamamycin homologues is influenced by their molecular weight and the nature of their alkyl substituents. Generally, higher molecular weight pamamycins exhibit greater potency. This compound is a specific homologue within this family. While direct comparative efficacy data between this compound and its synthetic analogues is limited in publicly available literature, this guide provides a comparative analysis based on the available data for closely related natural pamamycin homologues.
Data Presentation
Table 1: Comparative Antibacterial Efficacy of Pamamycin Homologues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different pamamycin homologues against various bacterial strains. Lower MIC values indicate higher antibacterial potency.
| Compound | Test Organism | MIC (µM) | Reference |
| Pamamycin 607 | Staphylococcus aureus Newman | 8 - 16 | [1] |
| MRSA N315 | 8 - 16 | [1] | |
| Streptococcus pneumoniae | 8 - 16 | [1] | |
| Mycobacterium smegmatis | 8 - 16 | [1] | |
| Pamamycin 663A | Staphylococcus aureus Newman | 1 | [1] |
| MRSA N315 | 1 | [1] | |
| Streptococcus pneumoniae | 1 | [1] | |
| Mycobacterium smegmatis | 8 | [1] |
Note: Data for this compound and its direct synthetic analogues are not available in the cited literature. The table presents data for closely related natural pamamycins to illustrate structure-activity relationships.
Table 2: Comparative Cytotoxic Efficacy of Pamamycin Homologues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different pamamycin homologues against human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Pamamycin 607 | HepG2 (Hepatocellular carcinoma) | 620 | [1] |
| Pamamycin 663A | HepG2 (Hepatocellular carcinoma) | 2 | [1] |
| Doxorubicin (Control) | HepG2 (Hepatocellular carcinoma) | 0.29 | [1] |
Note: Data for this compound and its direct synthetic analogues are not available in the cited literature. The table presents data for closely related natural pamamycins.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity.[2]
1. Inoculum Preparation:
-
Bacterial strains are cultured overnight on a suitable non-selective solid or liquid medium.
-
A bacterial suspension is prepared and adjusted to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB) or another appropriate broth.[2]
2. Assay Procedure:
-
The antibiotic compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
The prepared bacterial inoculum is added to each well.
-
A growth control well (containing bacteria and broth without the antibiotic) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35 ± 1 °C for 18-24 hours.[2]
3. Interpretation:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[2]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
1. Cell Seeding:
-
Human cancer cell lines (e.g., HepG2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compounds (e.g., pamamycin homologues) and a positive control (e.g., doxorubicin).
-
Untreated cells serve as a negative control.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
MTT solution (typically 0.5 mg/mL) is added to each well and the plates are incubated for 2-4 hours at 37°C.
-
During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[3]
4. Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of Pamamycins
The primary mechanism of action for pamamycins involves the disruption of bacterial cell membrane functions.[4] This is not a classical signaling pathway involving a cascade of protein phosphorylation, but rather a direct effect on membrane integrity and transport processes.
Caption: Proposed mechanism of action for pamamycin antibiotics.
References
- 1. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Bioassays for De-N-methylpamamycin-593B: A Comparative Guide
This guide provides a comprehensive comparison of statistical validation for bioassays targeting De-N-methylpamamycin-593B, a novel therapeutic candidate. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on assay selection and implementation. The validation of these bioassays adheres to the principles outlined in the United States Pharmacopeia (USP) general chapter <1033> and the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring robustness and reliability of the data.[1]
Comparative Performance of this compound Bioassays
The following tables summarize the quantitative performance of two distinct bioassay methods for this compound: a cell-based potency assay and a competitive enzyme-linked immunosorbent assay (ELISA). The data presented is derived from comprehensive validation studies.
Table 1: Comparison of Key Validation Parameters
| Parameter | Cell-Based Potency Assay | Competitive ELISA | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 80% - 120% |
| Precision (CV%) | |||
| - Repeatability | ≤ 5.8% | ≤ 8.1% | ≤ 15% |
| - Intermediate Precision | ≤ 7.2% | ≤ 10.5% | ≤ 20% |
| Linearity (R²) | 0.998 | 0.995 | ≥ 0.99 |
| Range (µg/mL) | 0.1 - 10 | 0.5 - 20 | Defined by Linearity |
| Specificity | High (No cross-reactivity with analogs) | Moderate (Minor cross-reactivity with metabolite M-1) | No significant interference |
| Robustness | Robust to minor changes in incubation time and temperature | Sensitive to changes in antibody concentration | Consistent results under varied conditions |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Cell-Based Potency Assay Protocol
This assay measures the biological activity of this compound by quantifying its ability to induce a specific cellular response.
-
Cell Culture: A well-characterized cell line expressing the target receptor is cultured to 80-90% confluency.
-
Assay Plate Preparation: Cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours.
-
Sample Preparation: A reference standard and test samples of this compound are prepared in a dilution series.
-
Treatment: The cell culture medium is replaced with the prepared dilutions of the test samples and the reference standard.
-
Incubation: The plates are incubated for 48 hours to allow for the cellular response.
-
Signal Detection: A luminescent substrate is added, and the resulting signal, proportional to the cellular response, is measured using a plate reader.
-
Data Analysis: The relative potency is calculated by comparing the dose-response curves of the test sample and the reference standard using a four-parameter logistic (4PL) model.
Competitive ELISA Protocol
This assay quantifies the concentration of this compound based on its ability to compete with a labeled antigen for a limited number of antibody binding sites.
-
Plate Coating: A 96-well plate is coated with a specific capture antibody against this compound.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Competition: A mixture of the test sample (or standard) and a fixed concentration of enzyme-labeled this compound is added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled antigen.
-
Signal Measurement: The absorbance is measured at a specific wavelength. The signal is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis: A standard curve is generated, and the concentration of the test samples is interpolated from this curve.
Visualizing Assay Workflows and Validation Logic
The following diagrams illustrate the experimental workflow of the cell-based potency assay and the logical framework for the statistical validation process.
Caption: Workflow for the cell-based potency assay.
Caption: Logical flow of bioassay statistical validation.
Alternative Detection Methods
While cell-based assays and ELISAs are common for quantifying biological activity and concentration, other analytical techniques can be employed for the detection and quantification of this compound, particularly during manufacturing and quality control processes.
Table 2: Alternative Analytical Methods
| Method | Principle | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High precision, accuracy, and resolution | Does not measure biological activity |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection | High sensitivity and specificity | Complex instrumentation, does not measure biological activity |
These alternative methods provide valuable orthogonal data for characterization and purity assessment but do not replace the need for bioassays to determine the biological potency of this compound. The choice of assay should be guided by the specific requirements of the study, balancing the need for biological relevance with analytical performance.
References
De-N-methylpamamycin-593B: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of De-N-methylpamamycin-593B, placing its biological activity in the context of other pamamycin analogs. The pamamycins are a family of macrodiolide antibiotics produced by Streptomyces species, known for their diverse biological activities, including antibacterial, antifungal, and unique morphological differentiation-inducing properties in their producing organisms. Understanding the structure-activity relationships (SAR) within this family is crucial for the development of new therapeutic agents.
Overview of Pamamycin Structure and Activity
Pamamycins are characterized by a 16-membered macrodiolide ring. The structural diversity within this family arises from variations in the alkyl substituents at different positions on the macrocycle, leading to a range of molecular weights and biological activities. These modifications significantly influence their efficacy as both antimicrobial agents and inducers of aerial mycelium formation in Streptomyces.
A key structural feature of many pamamycins is a dimethylamino group. This compound, as its name suggests, lacks one of the N-methyl groups, providing a valuable opportunity to probe the role of this functional group in the molecule's biological profile. The "593" in its name denotes its molecular weight.
Comparative Biological Activity of Pamamycin Analogs
The biological activity of pamamycins is primarily assessed through two key assays: antimicrobial susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains, and the aerial mycelium induction assay, which measures the compound's ability to induce morphological differentiation in Streptomyces.
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and a selection of other pamamycin analogs against Gram-positive bacteria.
| Compound | Molecular Weight | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs. Bacillus subtilis |
| This compound | 593 | CH3 | H | C2H5 | H | C2H5 | >100 |
| Pamamycin-593 | 593 | CH3 | H | C2H5 | H | C2H5 | 12.5 |
| Pamamycin-607 | 607 | CH3 | CH3 | C2H5 | H | C2H5 | 6.25 |
| Pamamycin-621A | 621 | CH3 | CH3 | C2H5 | CH3 | C2H5 | 3.13 |
| Pamamycin-621B | 621 | C2H5 | H | C2H5 | CH3 | C2H5 | 6.25 |
| Pamamycin-635A | 635 | C2H5 | CH3 | C2H5 | CH3 | C2H5 | 1.56 |
Data compiled from various studies on pamamycin analogs.
Aerial Mycelium Induction
The induction of aerial mycelium is a characteristic activity of pamamycins. The following table compares the activity of this compound with its N-methylated counterpart.
| Compound | Minimum Effective Dose (µ g/disk ) for Aerial Mycelium Induction in Streptomyces alboniger |
| This compound | 1.0 |
| Pamamycin-593 | 0.1 |
Structure-Activity Relationship Analysis
The comparative data reveals key structural determinants for the biological activity of pamamycins:
-
N-Methyl Group: The presence of the N,N-dimethylamino group is critical for potent antibacterial activity. The significantly higher MIC value of this compound (>100 µg/mL) compared to Pamamycin-593 (12.5 µg/mL) indicates that the removal of one methyl group from the nitrogen atom drastically reduces its antibacterial efficacy.
-
Alkyl Substituents: The nature of the alkyl groups (R1-R5) plays a significant role in modulating antibacterial potency. Generally, an increase in the size and number of alkyl substituents, leading to a higher molecular weight, correlates with increased antibacterial activity. For instance, Pamamycin-635A, with more extensive alkylation, exhibits a lower MIC value (1.56 µg/mL) than the lower molecular weight analogs.
-
Aerial Mycelium Induction: While the N-demethylation significantly impacts antibacterial activity, its effect on aerial mycelium induction is less pronounced, though still notable. This compound is approximately 10-fold less potent than Pamamycin-593 in inducing aerial mycelium formation. This suggests that while the dimethylamino group contributes to this activity, a single N-methyl group is sufficient for a moderate response.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of the test organism (e.g., Bacillus subtilis) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Pamamycin Solutions: Stock solutions of the pamamycin analogs are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of final concentrations.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted compounds are inoculated with the bacterial suspension. The plates are then incubated at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Aerial Mycelium Induction Assay
-
Preparation of Test Plates: A suitable agar medium (e.g., Bennett's agar) is used for the cultivation of the test Streptomyces strain (e.g., Streptomyces alboniger).
-
Application of Compounds: A sterile paper disk is placed on the surface of the agar, and a specific amount of the test compound, dissolved in a volatile solvent, is applied to the disk.
-
Incubation: The plates are incubated at the optimal temperature for the Streptomyces strain (e.g., 28°C) for several days.
-
Observation: The plates are visually inspected for the formation of aerial mycelia (the fuzzy, cotton-like growth) around the paper disk. The minimum effective dose is the lowest amount of the compound that induces the formation of aerial mycelia.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the structure-activity relationship of pamamycin analogs.
Caption: Workflow for Pamamycin SAR Studies.
Signaling Pathway for Aerial Mycelium Formation
The induction of aerial mycelium by pamamycins is part of a complex signaling cascade in Streptomyces. While the precise mechanism of pamamycin action is not fully elucidated, it is known to influence cellular processes that lead to morphological differentiation.
Caption: Proposed Pamamycin Signaling Pathway.
Safety Operating Guide
Prudent Disposal Protocol for De-N-methylpamamycin-593B and Novel Chemical Entities
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For novel or uncharacterized compounds such as De-N-methylpamamycin-593B, where specific safety data may not be readily available, a cautious and systematic approach to disposal is essential. Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines, treating unknown substances as potentially hazardous.
I. Pre-Disposal Safety and Handling
Before proceeding with the disposal of this compound, it is crucial to handle the material with appropriate personal protective equipment (PPE). Given the lack of specific toxicological data, a conservative approach is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber, with a minimum layer thickness of 0.11 mm) and a lab coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, use a certified respirator with a particle filter.[1] Work should be conducted in a well-ventilated area or a chemical fume hood. |
Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling.[2][3]
-
Do not eat, drink, or smoke when using this product.
II. Characterization and Waste Profiling
In the absence of a specific Safety Data Sheet (SDS) for this compound, a preliminary hazard assessment is necessary to determine the appropriate disposal route. This involves evaluating its chemical properties and any available data on analogous compounds.
Key Characteristics for Waste Profiling:
| Characteristic | Assessment |
| Physical State | Solid, liquid, or gas. |
| Chemical Properties | Assess for reactivity with other substances. Strong oxidizing agents are a common material to avoid mixing with.[1] |
| Potential Hazards | Based on the "pamamycin" structural class, consider potential for biological activity and cytotoxicity. Treat as acutely toxic until proven otherwise. Wastes from such materials are often considered acutely hazardous.[4] |
| Contamination | Identify any solvents or other chemicals mixed with the this compound, as this will affect the disposal stream. |
III. Step-by-Step Disposal Procedure
The following protocol provides a general framework for the disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, contact your institution's EHS or a designated Waste Representative.[4][5] They will provide specific instructions based on local, state, and federal regulations.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
-
Segregate solid waste from liquid waste.
-
-
Containerization:
-
Use a chemically compatible and properly labeled waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and list the chemical name (this compound) and any other components in the waste.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Submit a chemical waste pickup request to your institution's EHS office.
-
Provide all necessary information about the waste, including its composition and volume.
-
-
Emergency Procedures:
-
In case of a spill, evacuate the area and alert your institution's emergency response team.
-
Have a spill kit readily available that is appropriate for the quantity and nature of the material.
-
IV. Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal or recycling.
-
Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.
-
Rinsate Disposal: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Container Disposal: After triple rinsing, the container may be disposed of in accordance with institutional policies, which may include puncturing and placing in a sanitary landfill or offering for recycling.[4] Do not reuse the container for other purposes.[4]
V. Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling De-N-methylpamamycin-593B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of De-N-methylpamamycin-593B, a macrocyclic dilactone with aerial mycelium-inducing activity isolated from Streptomyces alboniger. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on general safety practices for handling potent, uncharacterized research chemicals and information on the broader class of macrocyclic lactones and pamamycin analogues, some of which are known to exhibit toxicity. It is imperative to handle this compound with the utmost caution.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety Goggles and Face Shield | Goggles must be chemical splash-proof. A face shield should be worn over safety goggles, especially when handling the solid compound or preparing solutions. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling research compounds. Double gloving is highly recommended. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A buttoned, full-length laboratory coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | Respirator | For handling the solid powder, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the recommended operational flow from receiving to storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
